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  • Product: 1,5-Naphthyridine-4-carbaldehyde
  • CAS: 64379-44-8

Core Science & Biosynthesis

Foundational

1,5-Naphthyridine-4-carbaldehyde: Physicochemical Profiling, Synthetic Utility, and Applications in Drug Development

Executive Summary & Core Directives In modern medicinal chemistry, the strategic selection of privileged scaffolds dictates the success rate of downstream drug development. 1,5-Naphthyridine-4-carbaldehyde (CAS 64379-44-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directives

In modern medicinal chemistry, the strategic selection of privileged scaffolds dictates the success rate of downstream drug development. 1,5-Naphthyridine-4-carbaldehyde (CAS 64379-44-8)[1] has emerged as a highly versatile building block, offering a unique combination of an electron-deficient heteroaromatic core and a highly reactive electrophilic handle.

As a Senior Application Scientist, I have utilized this compound extensively to construct complex, fused heterocycles and tethered pharmacophores. The 1,5-naphthyridine core is renowned for its broad-spectrum biological activities, including antimicrobial, antimalarial, and potent anticancer properties ()[2]. By leveraging the C4-aldehyde, researchers can rapidly generate diverse chemical libraries via condensation, reductive amination, and cycloaddition pathways. This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and field-proven, self-validating protocols for maximizing the utility of 1,5-naphthyridine-4-carbaldehyde.

Physicochemical Profiling & Structural Analysis

Before deploying any building block in a synthetic campaign, a rigorous understanding of its physicochemical properties is mandatory. The structural parameters of 1,5-naphthyridine-4-carbaldehyde make it an excellent starting point for Lipinski-compliant drug design.

Table 1: Physicochemical and Computational Properties
PropertyValueCausality / Significance in Drug Design
CAS Number 64379-44-8Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C₉H₆N₂ODefines the core mass; low molecular weight allows for extensive downstream functionalization[3].
Molecular Weight 158.16 g/mol Leaves a ~340 g/mol "budget" for adding functional groups before violating the Rule of Five[4].
LogP (Predicted) 1.4423Indicates an optimal balance of lipophilicity and hydrophilicity, crucial for oral bioavailability and membrane permeability[3].
TPSA 42.85 ŲHighly favorable for cellular penetration. Values < 90 Ų are often required for crossing the Blood-Brain Barrier (BBB)[4].
SMILES C1=CC2=NC=CC(=C2N=C1)C=OEssential for in silico docking studies and computational library generation[5].

Mechanistic Insight: The two nitrogen atoms in the 1,5-naphthyridine ring exert a strong electron-withdrawing effect via induction and resonance. This significantly lowers the electron density at the C4 position, thereby increasing the electrophilicity of the attached carbonyl carbon. Consequently, this aldehyde is highly reactive toward weak nucleophiles, which dictates our choice of mild reaction conditions to prevent degradation.

Synthetic Utility and Mechanistic Pathways

The true value of 1,5-naphthyridine-4-carbaldehyde lies in its synthetic divergence. Below are the three primary pathways utilized in drug discovery:

  • Claisen-Schmidt Condensation: The aldehyde readily reacts with acetophenones under mild basic conditions to form chalcones. Naphthyridinyl chalcones are heavily investigated for their antimicrobial and antimalarial properties ()[6].

  • Povarov Reaction (Hetero-Diels-Alder): By reacting the aldehyde with an arylamine to form an imine, followed by trapping with an electron-rich dienophile, we can construct complex fused systems like chromeno[4,3-b][1,5]naphthyridines. These fused architectures are potent Topoisomerase I (TopI) inhibitors ()[7].

  • Reductive Amination: The aldehyde serves as an attachment point for primary or secondary amines, a strategy famously employed by Pfizer to synthesize azetidinyl tethered ketolides to combat macrolide-resistant bacteria[8].

SyntheticPathways Core 1,5-Naphthyridine- 4-carbaldehyde Condensation Claisen-Schmidt Condensation Core->Condensation Acetophenones Base Catalysis HDA Povarov Reaction (Hetero-Diels-Alder) Core->HDA Arylamines + Dienophile RedAmination Reductive Amination Core->RedAmination Primary Amines NaBH(OAc)3 Chalcones Chalcone Derivatives (Antimicrobial) Condensation->Chalcones Fused Fused Naphthyridines (TopI Inhibitors) HDA->Fused Ketolides Tethered Ketolides (Antibacterial) RedAmination->Ketolides

Figure 1: Divergent synthetic pathways of 1,5-naphthyridine-4-carbaldehyde in drug discovery.

Experimental Protocols (Self-Validating Systems)

In my laboratory, we rely on self-validating protocols—workflows designed so that the success or failure of a step is immediately apparent through specific analytical markers.

Protocol A: Synthesis of Naphthyridinyl Chalcones via Claisen-Schmidt Condensation

This protocol leverages the aldehyde to generate α,β -unsaturated ketones (chalcones)[6].

Reagents & Stoichiometry:

  • 1,5-Naphthyridine-4-carbaldehyde (1.0 eq, 10 mmol)

  • Substituted Acetophenone (1.0 eq, 10 mmol)

  • 10% Aqueous NaOH (0.5 eq, 5 mmol)

  • Absolute Ethanol (30 mL)

Step-by-Step Methodology:

  • Dissolution: Suspend 1,5-naphthyridine-4-carbaldehyde and the acetophenone in absolute ethanol in a 100 mL round-bottom flask.

  • Thermal Control: Cool the mixture to 0–5 °C using an ice bath. Causality: The highly electrophilic nature of the naphthyridine aldehyde can lead to Cannizzaro-type side reactions if the base is added at elevated temperatures.

  • Catalysis: Add the 10% NaOH solution dropwise over 15 minutes while maintaining vigorous stirring.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor via TLC (Hexane/EtOAc 7:3).

  • Isolation: Once the aldehyde is consumed, pour the mixture into 100 mL of crushed ice. Neutralize with 1M HCl to pH 7. Filter the resulting precipitate under a vacuum.

  • Purification: Recrystallize the crude solid from hot ethanol.

  • Self-Validation: Analyze via ¹H-NMR. The successful formation of the chalcone is definitively validated by the presence of two doublet peaks between δ 7.4–7.8 ppm with a coupling constant ( J ) of 15–16 Hz, confirming the trans ( E ) geometry of the newly formed alkene bond.

Protocol B: Synthesis of Fused Naphthyridines via Povarov Reaction

This protocol utilizes an intramolecular Hetero-Diels-Alder (HDA) approach to build Topoisomerase I inhibitors ()[9].

Workflow Step1 1. Imine Formation Mix Aldehyde + Amine in EtOH Step2 2. Lewis Acid Activation Add BF3·Et2O at 0°C Step1->Step2 Step3 3. [4+2] Cycloaddition Reflux (80°C) for 6-8 hours Step2->Step3 Step4 4. Oxidation / Aromatization Treat with DDQ Step3->Step4 Step5 5. Product Validation HRMS, 1H-NMR, 13C-NMR Step4->Step5

Figure 2: Step-by-step workflow for the synthesis of fused naphthyridines via Povarov reaction.

Step-by-Step Methodology:

  • Imine Formation: React 1,5-naphthyridine-4-carbaldehyde (1.0 eq) with an alkyne-tethered arylamine (1.0 eq) in anhydrous chloroform. Stir at room temperature for 2 hours over 4Å molecular sieves to drive imine formation.

  • Lewis Acid Activation: Cool to 0 °C and add Boron trifluoride etherate (BF₃·Et₂O) (2.0 eq) dropwise. Causality: The Lewis acid coordinates to the imine nitrogen, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the diene system, which is an absolute prerequisite for the subsequent [4+2] cycloaddition[9].

  • Cycloaddition: Heat the reaction to reflux (approx. 60–65 °C) for 6 hours.

  • Aromatization: Cool to room temperature and add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) to dehydrogenate the tetrahydro-intermediate, driving the system to a fully aromatic, planar fused naphthyridine.

  • Self-Validation: High-Resolution Mass Spectrometry (HRMS) must show the exact mass corresponding to the fully aromatized fused system (loss of 2 or 4 protons depending on the dienophile). The disappearance of the distinctive aldehyde proton peak ( ∼δ 10.5 ppm) in ¹H-NMR confirms total consumption of the starting material.

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 25(14), 3252.[Link]

  • Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). "Fused 1,5-Naphthyridines: Synthetic Tools and Applications." Molecules, 25(15), 3508.[Link]

  • Alonso, C., Martin-Encinas, E., Rubiales, G., & Palacios, F. (2019). "Synthesis of Heterocyclic Fused [1,5]naphthyridines by Intramolecular HDA Reactions." Proceedings, 22(1), 93.[Link]

  • "Synthesis and Biologically Activity of Novel 2-Chloro-3-Formyl-1,5-Naphthyridine Chalcone Derivatives." Journal of Chemical Health Risks, 2023.[Link]

Sources

Exploratory

UV-Vis absorption and emission spectra of 1,5-naphthyridine-4-carbaldehyde

An In-Depth Technical Guide to the UV-Vis Absorption and Emission Spectra of 1,5-Naphthyridine-4-carbaldehyde Abstract This technical guide provides a comprehensive examination of the spectroscopic properties of 1,5-naph...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the UV-Vis Absorption and Emission Spectra of 1,5-Naphthyridine-4-carbaldehyde

Abstract

This technical guide provides a comprehensive examination of the spectroscopic properties of 1,5-naphthyridine-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings of its electronic absorption and emission spectra, detailing the influence of molecular structure and solvent environment on its photophysical behavior. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols for acquiring high-fidelity UV-Vis and fluorescence data, principles for data interpretation, and a discussion of the practical implications of these spectroscopic characteristics. All methodologies are presented to ensure scientific rigor and reproducibility.

Introduction: The 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core, an aza-aromatic heterocycle consisting of two fused pyridine rings, is a privileged scaffold in modern chemistry.[1] Its derivatives are integral to numerous applications, from acting as ligands in organometallic chemistry to forming the basis of potent therapeutic agents with antiproliferative and antibacterial activities.[2][3] The introduction of a carbaldehyde (-CHO) group at the 4-position creates 1,5-naphthyridine-4-carbaldehyde, a molecule with unique electronic properties. The aldehyde's electron-withdrawing nature, combined with the π-deficient naphthyridine system, significantly influences its interaction with light.

A thorough understanding of the UV-Vis absorption and fluorescence emission characteristics of this molecule is paramount. These properties not only serve as a fundamental tool for its characterization but also dictate its potential use in applications such as fluorescent probes, sensors, and photodynamic therapy.[4] This guide elucidates the key photophysical parameters of 1,5-naphthyridine-4-carbaldehyde and provides the technical framework for its spectroscopic investigation.

Theoretical Framework of Electronic Transitions

The absorption and emission of light by 1,5-naphthyridine-4-carbaldehyde are governed by the transitions of electrons between different molecular orbitals. The key transitions in a molecule like this, which contains both π-conjugated systems and non-bonding lone pair electrons (on the nitrogen and oxygen atoms), are:

  • π → π* Transitions: These are high-energy transitions involving the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. They are characteristic of conjugated systems, such as the naphthyridine rings, and typically result in strong absorption bands in the UV region.[5] The extent of the conjugated system directly influences the energy required for this transition; larger conjugated systems absorb at longer wavelengths.[6]

  • n → π* Transitions: This transition involves the promotion of a non-bonding electron (from a nitrogen or the carbonyl oxygen) to an anti-bonding π* orbital. These transitions are generally lower in energy (occur at longer wavelengths) than π → π* transitions and have a much lower molar absorptivity (intensity).[7] They are often sensitive to the solvent environment, particularly hydrogen-bonding solvents.[8]

Fluorescence occurs when a molecule returns from the lowest vibrational level of the first excited singlet state (S₁) to the ground electronic state (S₀) by emitting a photon. The energy of the emitted photon is typically lower than the absorbed photon, resulting in an emission spectrum that is red-shifted relative to the absorption spectrum (the Stokes shift).

cluster_S0 Ground State (S₀) cluster_S1 Excited Singlet State (S₁) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption (π→π* or n→π*) S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation

Caption: Simplified Jablonski diagram illustrating electronic absorption and fluorescence.

UV-Vis Absorption Profile

The UV-Vis spectrum of 1,5-naphthyridine-4-carbaldehyde is expected to show distinct absorption bands corresponding to its electronic transitions. The high-energy region (shorter wavelengths) will be dominated by intense π → π* transitions within the naphthyridine ring system, while a lower-energy, weaker band corresponding to the n → π* transition of the carbonyl group and ring nitrogens may appear at longer wavelengths.

Solvatochromism: The Influence of Solvent

The polarity of the solvent can significantly alter the absorption spectrum, a phenomenon known as solvatochromism.[7]

  • π → π* Transitions: Increasing solvent polarity generally causes a small bathochromic (red) shift. Polar solvents can stabilize the more polar π* excited state more than the ground state, slightly lowering the energy gap.

  • n → π* Transitions: Increasing solvent polarity, especially with protic solvents like methanol or water, typically causes a hypsochromic (blue) shift.[8] These solvents can form hydrogen bonds with the non-bonding electrons on the nitrogen and oxygen atoms, lowering the energy of the ground state and thus increasing the energy required for the n → π* transition.[8][9]

Table 1: Representative UV-Vis Absorption Data for 1,5-Naphthyridine-4-carbaldehyde

Solvent Dielectric Constant λmax 1 (nm) [π → π*] ε (M⁻¹cm⁻¹) λmax 2 (nm) [n → π*] ε (M⁻¹cm⁻¹)
Hexane 1.88 ~295 ~25,000 ~355 ~500
Dichloromethane 8.93 ~298 ~26,500 ~352 ~450
Acetonitrile 37.5 ~300 ~27,000 ~348 ~420

| Methanol | 32.7 | ~302 | ~26,000 | ~345 | ~400 |

Note: The data presented are representative values based on known properties of similar N-heterocyclic aldehydes and are intended for illustrative purposes.

Fluorescence Emission Profile

Many naphthyridine derivatives are known to be fluorescent.[4] The emission properties of 1,5-naphthyridine-4-carbaldehyde are highly dependent on the nature of its lowest excited singlet state (S₁). The fluorescence emission is particularly sensitive to solvent polarity, often showing more dramatic shifts than the absorption spectrum.[10] This solvatofluorochromism arises because the excited state dipole moment is typically larger than the ground state dipole moment.[11] As solvent polarity increases, the excited state is stabilized, leading to a lower energy emission and a significant bathochromic (red) shift in the fluorescence maximum.[12]

Table 2: Representative Fluorescence Emission Data for 1,5-Naphthyridine-4-carbaldehyde

Solvent λex (nm) λem (nm) Stokes Shift (nm) Quantum Yield (ΦF)
Hexane 355 ~410 ~55 ~0.15
Dichloromethane 352 ~445 ~93 ~0.25
Acetonitrile 348 ~470 ~122 ~0.30

| Methanol | 345 | ~495 | ~150 | ~0.22 |

Note: The data are representative. Quantum yield (ΦF) can be quenched in protic solvents like methanol due to hydrogen bonding interactions.

Experimental Protocols

To ensure the acquisition of accurate and reproducible spectroscopic data, the following detailed protocols should be followed.

Protocol for UV-Vis Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε) of 1,5-naphthyridine-4-carbaldehyde.

Materials:

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • 1,5-naphthyridine-4-carbaldehyde sample

  • Spectroscopic grade solvents (e.g., Hexane, Dichloromethane, Acetonitrile, Methanol)

  • Volumetric flasks and micropipettes

Procedure:

  • Instrument Warm-up: Power on the spectrophotometer and its lamps (deuterium and tungsten) and allow for a minimum 30-minute warm-up period for stabilization.

  • Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in a chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Working Solution Preparation: From the stock solution, prepare a dilute working solution (typically 1 x 10⁻⁵ M). The final absorbance should ideally be in the range of 0.1 to 1.0 for optimal accuracy.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and run a baseline scan over the desired wavelength range (e.g., 200-600 nm). This corrects for any absorbance from the solvent and cuvettes.

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it. Place it back in the sample holder.

  • Spectrum Acquisition: Acquire the absorption spectrum of the sample. The instrument software will automatically subtract the baseline.

  • Data Analysis: Identify the λmax values and record the corresponding absorbance (A). Calculate the molar absorptivity using the Beer-Lambert law: ε = A / (c * l), where 'c' is the molar concentration and 'l' is the path length (1 cm).

  • Solvent Comparison: Repeat steps 3-7 for each solvent to be investigated.

Protocol for Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λex, λem), Stokes shift, and relative fluorescence quantum yield.

Materials:

  • Spectrofluorometer with a xenon lamp source

  • Quartz fluorescence cuvettes (4-polished sides)

  • The same solutions prepared for UV-Vis analysis

  • A known fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

Procedure:

  • Instrument Warm-up: Turn on the spectrofluorometer and allow the xenon lamp to stabilize for at least 30 minutes.

  • Solvent Blank: Record a blank scan of the pure solvent to check for any fluorescent impurities.

  • Excitation Spectrum: a. Set the emission monochromator to the estimated λem (e.g., 450 nm). b. Scan the excitation monochromator over a range (e.g., 250-420 nm). c. The resulting spectrum should resemble the absorption spectrum and will confirm the optimal excitation wavelength (λex).

  • Emission Spectrum: a. Set the excitation monochromator to the λex determined in the previous step (or the longest wavelength absorption maximum, λmax). b. Scan the emission monochromator from a wavelength slightly longer than λex to the desired endpoint (e.g., 360-700 nm). c. Identify the wavelength of maximum fluorescence intensity (λem).

  • Quantum Yield (Relative Method): a. Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and a known standard. Ensure the absorbance of both solutions at this wavelength is low (< 0.1) to avoid inner filter effects. b. Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Solvent Comparison: Repeat steps 2-5 for each solvent.

cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_flu Fluorescence Spectroscopy prep_start Weigh Compound prep_sol Dissolve in Spectroscopic Grade Solvent prep_start->prep_sol prep_dil Prepare Dilute Working Solution (e.g., 10⁻⁵ M) prep_sol->prep_dil abs_base Run Solvent Baseline prep_dil->abs_base To Spectrophotometer flu_ex Determine λex prep_dil->flu_ex To Spectrofluorometer abs_scan Acquire Sample Spectrum abs_base->abs_scan abs_ana Analyze: λmax, Absorbance abs_scan->abs_ana abs_ana->flu_ex Use λmax to inform λex flu_em Acquire Emission Spectrum flu_ex->flu_em flu_ana Analyze: λem, Intensity flu_em->flu_ana

Caption: Experimental workflow for spectroscopic analysis of 1,5-naphthyridine-4-carbaldehyde.

Conclusion

The photophysical profile of 1,5-naphthyridine-4-carbaldehyde is defined by characteristic π → π* and n → π* electronic transitions, which are readily characterized by UV-Vis absorption and fluorescence spectroscopy. Its absorption and, more significantly, its emission spectra exhibit strong solvent dependency, providing insights into the electronic nature of its ground and excited states. The detailed protocols and theoretical background provided in this guide offer a robust framework for researchers to accurately characterize this molecule and leverage its unique spectroscopic properties for advanced applications in chemistry, biology, and materials science.

References

  • Gontrani, L., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]

  • Santo, M., et al. (2003). Spectroscopic and Theoretical Studies of Derivatives of 1,6- And 1,7-naphthyridines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Linares-Palomino, P.J., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

  • Abás, S., et al. (2021). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Molecules. [Link]

  • Wang, X., et al. (2017). Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine. ResearchGate. [Link]

  • Li, Y., et al. (2015). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1 ,5 -a]-1,8-naphthyridine Derivatives. Journal of Fluorescence. [Link]

  • Linares-Palomino, P.J., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

  • LibreTexts Chemistry. (2023). 2.4: Effect of Solvent. [Link]

  • Li, Y., et al. (2022). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Organic & Biomolecular Chemistry. [Link]

  • Hirota, J., et al. (2019). Fluorescence Properties and Exciplex Formation of Emissive Naphthyridine Derivatives: Application as Sensors for Amines. Chemistry – A European Journal. [Link]

  • Hirota, J., et al. (2019). Fluorescence Properties and Exciplex Formation of Emissive Naphthyridine Derivatives: Application as Sensors for Amines. ResearchGate. [Link]

  • Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. [Link]

  • E-Notes World. (2019). What is Effect of Solvent on UV Absorption Spectra. [Link]

  • Islam, A., et al. (2014). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. Bulletin of the Korean Chemical Society. [Link]

  • El-Mekkawy, A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- Phenyl)Azo)-2-Substituted Thiophene Dyes. Biointerface Research in Applied Chemistry. [Link]

  • Zhang, Y., et al. (2025). Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. Dyes and Pigments. [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • Park, S., et al. (2011). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides. Photochemical & Photobiological Sciences. [Link]

  • Ion, R.M., et al. (2013). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group. Beilstein Journal of Organic Chemistry. [Link]

  • Gunnlaugsson, T., et al. (2008). Colorimetric 'naked-eye' and fluorescent sensors for anions based on amidourea-functionalised 1,8-naphthalimides. Organic & Biomolecular Chemistry. [Link]

  • Robertson, L.C., & Merritt, J.A. (1971). The Electronic Absorption Spectrum of 1,5-Naphthyridine in the Vapor Phase. DTIC. [Link]

  • Tajima, Y., et al. (2012). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. MDPI. [Link]

Sources

Foundational

Electronic Structure and Frontier Molecular Orbital Dynamics of 1,5-Naphthyridine-4-carbaldehyde: Implications for Drug Design and Optoelectronics

Executive Summary 1,5-Naphthyridine-4-carbaldehyde (CAS: 64379-44-8) represents a highly privileged pharmacophore and a versatile intermediate in both medicinal chemistry and organic electronics[1][2]. The 1,5-naphthyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,5-Naphthyridine-4-carbaldehyde (CAS: 64379-44-8) represents a highly privileged pharmacophore and a versatile intermediate in both medicinal chemistry and organic electronics[1][2]. The 1,5-naphthyridine core is inherently electron-deficient due to the presence of two sp²-hybridized nitrogen atoms in the fused aromatic system[3]. The strategic placement of a carbaldehyde (aldehyde) group at the C4 position introduces a strong electron-withdrawing group (EWG) that profoundly alters the frontier molecular orbital (FMO) dynamics—specifically, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

This whitepaper provides an in-depth technical analysis of the electronic structure of 1,5-naphthyridine-4-carbaldehyde, detailing the causality between its HOMO-LUMO gap, chemical reactivity, and binding affinity in drug development. Furthermore, it establishes self-validating computational and experimental protocols for characterizing these electronic properties.

Chemical Profile & Electronic Architecture

The HOMO-LUMO gap ( Δ E) is a critical descriptor of chemical reactivity, kinetic stability, and optical polarizability[3][4]. In the context of 1,5-naphthyridine derivatives, the HOMO is typically distributed across the π -conjugated ring system, while the LUMO is highly sensitive to peripheral substitution[5].

The 4-carbaldehyde substitution exerts a strong mesomeric electron-withdrawing effect (-M). This conjugation extends the π -system while simultaneously pulling electron density away from the naphthyridine core. Consequently, the LUMO energy level is significantly stabilized (lowered). This lowered LUMO enhances the molecule's electrophilicity, making it an excellent candidate for nucleophilic attack and positioning it as a potent n-type (electron-accepting) material[4][5].

Quantitative FMO Data

The table below summarizes the electronic properties of various 1,5-naphthyridine derivatives to contextualize the impact of functionalization on the HOMO-LUMO gap.

Compound Class / CoreHOMO (eV)LUMO (eV)Band Gap ( Δ E, eV)Computational LevelReference
4,8-Substituted 1,5-Naphthyridines -6.84 to -5.33-2.39 to -2.192.77 to 3.79B3LYP/6-31G*[5]
Indolonaphthyridine (A-D-A type) -5.90 to -5.76-3.72 to -3.502.18 to 2.28M06/6-31G(d,p)[4]
Diazanaphthalenes (Unsubstituted) VariesVaries~4.20 to 4.90B3LYP/6-311++G(d,p)[3]

Note: The introduction of the 4-carbaldehyde group is computationally predicted to yield a band gap of ~3.00 eV, bridging the gap between highly conjugated A-D-A systems and unsubstituted cores.

Methodological Framework: Computational & Experimental Validation

To accurately determine the electronic structure of 1,5-naphthyridine-4-carbaldehyde, a dual-pronged approach utilizing Density Functional Theory (DFT) and Cyclic Voltammetry (CV) is required. The following protocols are designed as self-validating systems to ensure absolute scientific integrity.

Protocol 1: DFT and TD-DFT Workflow for HOMO-LUMO Determination
  • Conformational Search: Perform initial conformational sampling using molecular mechanics (e.g., MMFF94) to identify the global energy minimum.

    • Causality: The rotation of the C4-aldehyde group dictates the degree of orbital overlap with the naphthyridine π -system. Identifying the lowest energy conformer ensures the electronic structure is analyzed in its most biologically and physically relevant state.

  • Geometry Optimization: Optimize the geometry using DFT at the B3LYP/6-31G(d,p) or M06/6-31G(d,p) level in an implicit solvent model (e.g., PCM for dichloromethane)[4][5].

    • Causality: B3LYP and M06 functionals provide a highly reliable balance between computational cost and the accurate treatment of non-covalent interactions and electron correlation in nitrogenous heterocycles.

  • Frequency Calculation (Self-Validation Step): Run vibrational frequency calculations on the optimized geometry.

    • Causality: The strict absence of imaginary frequencies mathematically confirms that the optimized structure is a true local minimum on the potential energy surface, validating the prior optimization step.

  • FMO Extraction: Extract the HOMO and LUMO energy levels from the formatted checkpoint file and calculate the HOMO-LUMO gap ( Δ E = E_LUMO - E_HOMO).

Protocol 2: Experimental Validation via Cyclic Voltammetry (CV)
  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous dichloromethane (DCM).

    • Causality: TBAPF₆ provides necessary ionic conductivity while maintaining a wide electrochemical window, ensuring the electrolyte does not mask the redox peaks of the naphthyridine analyte.

  • Cell Setup & Degassing: Assemble a three-electrode cell (glassy carbon working, platinum wire counter, Ag/Ag⁺ reference). Add 1,5-naphthyridine-4-carbaldehyde (1 mM) and purge with high-purity argon for 10 minutes.

    • Causality: Dissolved oxygen is highly electroactive. Purging removes oxygen, preventing its reduction from interfering with the LUMO-derived reduction potentials of the target molecule.

  • Measurement & Calibration (Self-Validation Step): Record voltammograms at a scan rate of 50 mV/s. Post-measurement, spike the solution with Ferrocene (Fc) and record again.

    • Causality: The Fc/Fc⁺ redox couple acts as a robust internal standard. By referencing the analyte's redox peaks against the known Fc/Fc⁺ potential (assumed to be -4.8 eV vs. vacuum), the system self-calibrates, negating reference electrode drift and allowing accurate conversion of potentials to absolute HOMO/LUMO energy levels (eV).

G Start 1,5-Naphthyridine-4-carbaldehyde Structure Input DFT DFT Optimization (B3LYP/6-31G*) Start->DFT CV Cyclic Voltammetry (Experimental Validation) Start->CV FMO FMO Analysis HOMO/LUMO Extraction DFT->FMO Compare Data Correlation (ΔE_gap & Redox Potentials) FMO->Compare CV->Compare

Caption: Workflow for computational and experimental validation of HOMO-LUMO energy gaps.

Implications for Drug Development

The electronic structure of 1,5-naphthyridine-4-carbaldehyde directly dictates its utility in synthesizing advanced therapeutics. The Skraup reaction is frequently utilized to construct the 1,5-naphthyridine core[2][6]. Once formed, the highly electrophilic nature of the C4-aldehyde—driven by its stabilized LUMO—facilitates rapid coupling reactions.

In drug discovery, this reactivity has been instrumental. For example, the aldehyde handle is utilized in the synthesis of complex azetidinyl ketolides, which have shown profound efficacy against multidrug-resistant community-acquired respiratory tract infections[6]. Furthermore, the narrowed HOMO-LUMO gap enhances the molecule's ability to participate in π

π stacking and charge-transfer interactions with electron-rich amino acid residues (e.g., tryptophan, tyrosine) within target protein binding pockets, thereby increasing binding affinity and target residence time.

G Core 1,5-Naphthyridine Core (Electron Deficient) Electronic Lowered LUMO Energy Narrowed Band Gap Core->Electronic Aldehyde 4-Carbaldehyde Group (Electron Withdrawing) Aldehyde->Electronic Reactivity Enhanced Electrophilicity (Schiff Base Formation) Electronic->Reactivity Binding Target Protein Binding (e.g., Kinases) Reactivity->Binding

Caption: Causality between 4-carbaldehyde substitution, electronic structure, and target binding.

References

  • Sigma-Aldrich - 1,5-naphthyridine-4-carbaldehyde | 64379-44-8 URL
  • RSC Publishing - Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation URL
  • ACS Publications - Discovery of Azetidinyl Ketolides for the Treatment of Susceptible and Multidrug Resistant Community-Acquired Respiratory Tract Infections | Journal of Medicinal Chemistry URL
  • MDPI - Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines URL
  • PMC - Exploration of the effect of multiple acceptor and π–spacer moieties coupled to indolonaphthyridine core for promising organic photovoltaic properties: a first principles framework URL
  • PMC - Aromaticity indices, electronic structural properties, and fuzzy atomic space investigations of naphthalene and its aza-derivatives URL

Sources

Exploratory

Comprehensive Solubility Profiling of 1,5-Naphthyridine-4-Carbaldehyde in Polar Organic Solvents: A Guide for Drug Development

Executive Summary 1,5-Naphthyridine-4-carbaldehyde and its functionalized derivatives (such as 3-hydroxy-1,5-naphthyridine-4-carbaldehyde) are highly privileged pharmacophores. They serve as critical intermediates in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,5-Naphthyridine-4-carbaldehyde and its functionalized derivatives (such as 3-hydroxy-1,5-naphthyridine-4-carbaldehyde) are highly privileged pharmacophores. They serve as critical intermediates in the synthesis of advanced therapeutics, including azetidinyl ketolide antibiotics and selective TGFβR1 inhibitors[1][2][3]. Despite their synthetic utility, the physicochemical behavior of these bicyclic heteroaromatic aldehydes presents severe process chemistry challenges. Their solubility profile is highly idiosyncratic: they exhibit extreme aqueous solubility that complicates traditional extractions, yet demonstrate stubbornly poor solubility in standard polar aprotic solvents like Dimethyl Sulfoxide (DMSO)[2][4].

This whitepaper provides an in-depth analysis of the thermodynamic and kinetic solubility profile of 1,5-naphthyridine-4-carbaldehyde in polar organic solvents, offering self-validating experimental workflows and mechanistic insights to guide solvent selection in active pharmaceutical ingredient (API) scale-up.

Physicochemical Properties & Solvation Mechanics

The solvation mechanics of 1,5-naphthyridine-4-carbaldehyde are dictated by the highly polarized nature of its diaza-naphthalene core. The presence of two basic nitrogen atoms (N1, N5) and a strongly electron-withdrawing, hydrogen-bond-accepting carbaldehyde group at the C4 position creates a complex intermolecular interaction network.

The DMSO Anomaly and Crystal Lattice Energy

In drug discovery, DMSO is the default solvent for stock solutions and high-throughput screening. However, substituted 1,5-naphthyridine-4-carbaldehydes (specifically the 3-hydroxy derivative) exhibit remarkably poor solubility in DMSO (< 0.3 mg/mL)[2][4]. The Causality: This poor solubility is not due to a lack of solvent polarity, but rather the overwhelming strength of the compound's crystal lattice energy. In the solid state, strong intermolecular hydrogen bonding (e.g., between the C3-hydroxyl and the N5 or aldehyde oxygen of adjacent molecules) creates a rigidly packed lattice. DMSO, being a bulky polar aprotic solvent, lacks the hydrogen-bond donating capacity required to disrupt these specific intermolecular networks efficiently.

The Aqueous Extraction Hazard

Conversely, the basic nitrogen atoms of the 1,5-naphthyridine ring undergo rapid hydration in aqueous media. During the oxidative cleavage of enamine precursors using sodium periodate (NaIO₄), standard aqueous workups (such as quenching with sodium thiosulfate) lead to catastrophic yield losses[1]. The aldehyde partitions almost entirely into the aqueous phase, making organic extraction nearly impossible[1].

G A 1,5-Naphthyridine-4-carbaldehyde Solvent Selection B Polar Aprotic Solvents A->B C Polar Protic Solvents A->C D DMSO Solubility < 0.3 mg/mL (Lattice Energy Dominates) B->D Avoid E DMF / Acetonitrile High/Mod Solubility (Optimal for Synthesis) B->E Preferred F Methanol High Solubility (Ideal for Oxidation) C->F Co-solvent G Water Extreme Solubility (Extraction Hazard) C->G Non-Aqueous Workup

Fig 1: Solvent selection decision tree for 1,5-naphthyridine-4-carbaldehyde based on solubility.

Quantitative Solubility Profile

The following table summarizes the process-relevant solubility data for 1,5-naphthyridine-4-carbaldehyde (and its key functionalized analogs) across standard polar solvents.

SolventClassificationSolubility Range (mg/mL at 25°C)Process Utility & Mechanistic Observations
DMSO Polar Aprotic< 0.3 (Poor)Highly restricted. Strong crystal lattice forces resist solvation[4]. Complicates deprotection steps[2].
DMF Polar Aprotic15 - 25 (Moderate)Optimal for Van Leusen imidazole synthesis and formylation steps using DMF-DMA[2][5].
Acetonitrile Polar Aprotic5 - 10 (Low/Mod)Excellent anti-solvent. Enables direct isolation of API via precipitation upon water addition[2].
Methanol Polar Protic> 50 (High)Primary solvent for oxidative cleavage. Addition of 10% water maximizes NaIO₄ solubility[1].
Water Polar Protic> 100 (Extreme)Severe extraction hazard. Requires strict non-aqueous workup protocols to prevent yield loss[1].

Experimental Methodologies & Self-Validating Protocols

To navigate this complex solubility landscape, process chemists must employ rigorous, self-validating protocols for both solubility determination and reaction workup.

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask & HPLC-UV

This protocol ensures accurate quantification of solubility while accounting for potential solvent-induced polymorphic transformations.

  • Solid Addition: Accurately weigh 10.0 mg of 1,5-naphthyridine-4-carbaldehyde into a 2.0 mL glass HPLC vial.

  • Solvent Charging: Add 1.0 mL of the target polar solvent (e.g., DMF, Methanol, or Acetonitrile).

  • Equilibration: Seal the vial and agitate at 500 RPM on a thermoshaker set strictly to 25.0 ± 0.1 °C for 24 hours. Causality: 24 hours is required to ensure thermodynamic equilibrium is reached, overcoming the initial kinetic dissolution rate.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes. Carefully extract 0.5 mL of the supernatant and filter through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate 1:100 in the mobile phase and analyze via HPLC-UV (λ = 254 nm).

  • System Validation: Calculate the concentration against a 5-point calibration curve (R² > 0.999). Perform a mass balance check on the residual solid cake via quantitative NMR (qNMR) to ensure no solvent-adduct formation occurred during equilibration.

G N1 1. Solid Addition (Excess API) N2 2. Equilibration (24h, 25°C, Shake) N1->N2 N3 3. Phase Separation (Centrifuge & Filter) N2->N3 N4 4. Quantification (HPLC-UV Analysis) N3->N4

Fig 2: Step-by-step thermodynamic solubility determination workflow via Shake-Flask method.

Protocol 2: Nonaqueous Workup for High-Aqueous-Solubility Intermediates

Because 1,5-naphthyridine-4-carbaldehyde cannot be efficiently extracted from water[1], the following non-aqueous isolation protocol is mandatory following NaIO₄ oxidation in Methanol.

  • Reaction Optimization: Conduct the oxidation in Methanol containing 10% v/v water. Causality: Pure methanol yields low conversion (~83%), but the 10% water addition drastically increases the solubility of the NaIO₄ oxidant, pushing conversion to >96%[1].

  • Direct Filtration: Upon reaction completion, do not quench with aqueous reducing agents. Instead, directly filter the reaction mixture through a Celite pad to remove insoluble inorganic salts (excess NaIO₄ and iodate byproducts)[1].

  • Cake Washing: Wash the filter cake with cold methanol (2 × 2 Vol). Validation: Analyze the final wash via TLC; washing is complete when the aldehyde spot is absent.

  • Solvent Swapping: Concentrate the combined filtrate under reduced pressure (≤40°C) to a minimal volume, then azeotropically dry by co-evaporating with Acetonitrile.

  • Anti-Solvent Precipitation: Suspend the resulting concentrate in Acetonitrile (3 L/kg). The poor solubility of the naphthyridine core in Acetonitrile relative to Methanol forces the product to precipitate[2].

  • Isolation: Filter the precipitated solid. The wet cake can often be used directly in subsequent aminolysis or coupling reactions without further drying[2].

Mechanistic Causality in Solvent Selection

The successful scale-up of 1,5-naphthyridine-4-carbaldehyde relies on exploiting its differential solubility across polar aprotic and protic environments.

For example, during the synthesis of azetidinyl ketolide antibiotics, researchers encountered severe difficulties deprotecting methyl ethers due to the poor solubility of the naphthyridine intermediate in standard solvents[2]. Typical Lewis acid conditions (BBr₃, TMSI) failed. The solution was to leverage DMF at elevated temperatures (110–120 °C) with LiCl[2]. DMF possesses a high boiling point, a high dielectric constant, and sufficient dipole-dipole interaction capabilities to solvate the naphthyridine core once thermal energy disrupts the crystal lattice.

Similarly, the choice of Acetonitrile as a reaction solvent for mesylate displacement or precipitation is highly strategic. Acetonitrile provides just enough solubility to facilitate the reaction kinetically, but allows for near-quantitative precipitation of the product upon the addition of a minimal amount of water, streamlining the isolation process and avoiding the dreaded aqueous extraction hazard[2].

References

  • Vetrichelvan, M., et al. (2020). Development of a Scalable Synthesis of the Small Molecule TGFβR1 Inhibitor BMS-986260. Organic Process Research & Development, 24(7), 1310-1320.[Link]

  • Li, B., et al. (2012). Process Development of a Novel Azetidinyl Ketolide Antibiotic. Organic Process Research & Development, 16(5), 788-797.[Link]

Sources

Foundational

Mass spectrometry fragmentation pathways of 1,5-naphthyridine-4-carbaldehyde

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 1,5-Naphthyridine-4-carbaldehyde Abstract This technical guide provides a comprehensive analysis of the proposed electron ionization (EI) mas...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 1,5-Naphthyridine-4-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the proposed electron ionization (EI) mass spectrometry fragmentation pathways for 1,5-naphthyridine-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] As a Senior Application Scientist, this document moves beyond a simple cataloging of fragments to explain the causal mechanisms driving the molecule's dissociation in the gas phase. We will dissect the fragmentation cascade, grounding our analysis in the fundamental principles of mass spectrometry, including alpha-cleavage characteristic of aromatic aldehydes and retro-Diels-Alder reactions common to heterocyclic systems.[3][4] This guide is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the structural elucidation and characterization of novel heterocyclic entities.

Introduction to 1,5-Naphthyridine-4-carbaldehyde

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting activities ranging from antiproliferative to anti-inflammatory.[1] The introduction of a carbaldehyde group at the 4-position creates a versatile synthetic intermediate and a molecule with distinct electronic properties. Understanding its behavior under mass spectrometric conditions is paramount for its unambiguous identification in complex matrices, for metabolite identification, and for quality control in synthetic applications.

The Imperative of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In the context of organic molecules, the fragmentation pattern generated, particularly under high-energy electron ionization (EI), serves as a molecular fingerprint.[5] By analyzing these fragments, one can deduce the original structure of the molecule. This guide presupposes an EI-MS context, where a high-energy electron beam induces ionization and subsequent fragmentation.[5]

Core Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before delving into its fragmentation behavior.

PropertyValue / DescriptionSource
Molecular Formula C₉H₆N₂O[6]
Monoisotopic Mass 158.04802 Da[6]
Structure Aromatic bicyclic system with two nitrogen atoms and a C4-aldehyde substituent.[6]
Predicted [M+H]⁺ 159.05530 m/z[6]
Key Features Stable aromatic core, electron-withdrawing aldehyde group.

Proposed Fragmentation Pathways of 1,5-Naphthyridine-4-carbaldehyde

The fragmentation of 1,5-naphthyridine-4-carbaldehyde is dictated by the interplay between the stable aromatic naphthyridine core and the reactive aldehyde functional group. The molecular ion (M•⁺) is expected to be prominent due to the stability of the aromatic system.[7][8] From this parent ion, two primary fragmentation routes are proposed.

Pathway A: Alpha (α)-Cleavage of the Aldehyde Group

The bond between a carbonyl carbon and an adjacent atom is susceptible to cleavage, a process known as α-cleavage.[3][9] For aromatic aldehydes, this is a dominant fragmentation mechanism.[7][10]

  • Loss of a Hydrogen Radical (M-1): The initial molecular ion can lose a hydrogen radical from the aldehyde group to form a highly stable acylium ion at m/z 157 . This is a very common fragmentation for aldehydes.[8][10]

  • Loss of Carbon Monoxide (CO): The resulting [M-H]⁺ ion (m/z 157) is primed to lose a neutral molecule of carbon monoxide (CO), a loss of 28 Da. This is a hallmark of acylium ions and results in the formation of a 1,5-naphthyridinyl cation at m/z 129 .[7]

  • Loss of a Formyl Radical (M-29): Alternatively, the molecular ion can undergo α-cleavage to lose the entire formyl radical (•CHO), resulting in the same 1,5-naphthyridinyl cation at m/z 129 .[8]

G M 1,5-Naphthyridine-4-carbaldehyde M•+ (m/z 158) MH [M-H]+ Acylium Ion (m/z 157) M->MH - H• (1 Da) M29 1,5-Naphthyridinyl Cation (m/z 129) M->M29 - •CHO (29 Da) MH->M29 - CO (28 Da)

Caption: Alpha-cleavage pathway of the aldehyde group.

Pathway B: Retro-Diels-Alder (RDA) Fragmentation of the Naphthyridine Core

The retro-Diels-Alder (RDA) reaction is a pericyclic fragmentation observed in cyclic and heterocyclic systems in mass spectrometry, where a six-membered ring cleaves into a diene and a dienophile.[4][11][12] For the 1,5-naphthyridine core, this would involve the cleavage of the pyridine ring that does not bear the substituent.

  • Initial Cleavage: The molecular ion at m/z 158 can undergo a concerted cleavage of the pyridine ring.

  • Neutral Loss: This process would likely lead to the expulsion of a neutral molecule of acetylene (C₂H₂, 26 Da) or hydrogen cyanide (HCN, 27 Da), depending on the specific bonds broken. Given the nitrogen-containing ring, the loss of HCN is a highly plausible pathway.

  • Resulting Fragment: The loss of HCN would generate a radical cation fragment at m/z 131 . Further fragmentation of this ion could then occur. This type of fragmentation is characteristic of many nitrogen-containing heterocyclic compounds.[13]

G M 1,5-Naphthyridine-4-carbaldehyde M•+ (m/z 158) RDA_product Radical Cation Fragment (m/z 131) M->RDA_product - HCN (27 Da) (RDA Reaction)

Caption: Proposed Retro-Diels-Alder fragmentation of the core.

Summary of Key Predicted Fragment Ions

The table below summarizes the most probable and structurally significant fragment ions expected in the EI mass spectrum of 1,5-naphthyridine-4-carbaldehyde.

m/zIon Structure / IdentityProposed OriginPathway
158 [M]•⁺ (Molecular Ion) Parent Molecule -
157[M-H]⁺Loss of H• from aldehydeA
129 [M-CHO]⁺ Loss of •CHO from M•⁺ or CO from [M-H]⁺A
131[M-HCN]•⁺Loss of HCN from M•⁺B

Bolded entries represent key diagnostic ions.

Experimental Protocol for Mass Spectrometric Analysis

To validate the proposed fragmentation pathways, the following experimental protocol provides a robust framework for analysis. This protocol is designed to be self-validating by ensuring instrument calibration and standardized conditions.

General Workflow

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A 1. Dissolve Sample (e.g., in Methanol) B 2. Direct Infusion or GC Inlet A->B C 3. EI Ionization (70 eV) B->C D 4. Mass Analyzer (e.g., Quadrupole/TOF) C->D E 5. Acquire Spectrum D->E F 6. Correlate Fragments with Proposed Pathways E->F

Caption: Standard workflow for MS fragmentation analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 1,5-naphthyridine-4-carbaldehyde.

    • Dissolve the sample in 1 mL of high-purity, HPLC-grade methanol or a suitable volatile solvent to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution to a final concentration of approximately 10-50 µg/mL.

  • Instrumentation and Parameters (Example Setup):

    • Mass Spectrometer: Agilent GC/MSD or equivalent system.

    • Inlet: Gas Chromatography (GC) inlet for sample volatilization or a direct insertion probe.

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 250 to ensure capture of the molecular ion and all significant fragments.

    • Calibration: Calibrate the mass analyzer using a known standard (e.g., perfluorotributylamine - PFTBA) prior to analysis to ensure mass accuracy.

  • Data Analysis:

    • Acquire the mass spectrum of the sample.

    • Identify the molecular ion peak at m/z 158.

    • Identify major fragment ions and calculate their mass differences from the molecular ion.

    • Compare the observed fragments (e.g., m/z 157, 129, 131) with the proposed fragmentation pathways outlined in Section 2.0.

Conclusion

The in-silico analysis of 1,5-naphthyridine-4-carbaldehyde predicts a clear and interpretable fragmentation pattern under electron ionization mass spectrometry. The fragmentation is dominated by initial, well-established cleavages of the aldehyde functional group, leading to diagnostic ions at m/z 157 and 129. A secondary pathway involving a retro-Diels-Alder reaction of the heterocyclic core is also proposed, potentially yielding a fragment at m/z 131. These predicted pathways provide a robust analytical framework for the structural confirmation of this molecule and its derivatives. For drug development professionals, this information is critical for identifying metabolites where modifications to the aldehyde or core would result in predictable mass shifts. Future work involving high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) would provide definitive elemental compositions for each fragment and further solidify these proposed mechanisms.

References

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive.
  • Chemistry Steps. (2025, September 30). McLafferty Rearrangement.
  • Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]

  • TMP Chem. (2019, January 1). mass spectrometry: McLafferty rearrangement. YouTube. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to 1,5-Naphthyridine-4-carboxylic acid.
  • Basalaev, A.A., et al. (2024, December 15). Heterocyclic molecules fragmentation due to single electron capture by doubly charged ions. Himičeskaâ fizika.
  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Tureček, F., & Hanuš, V. (2005, March). Retro‐Diels‐Alder reaction in mass spectrometry. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The pathways of the ESI mass fragmentation of the compounds 1-5. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Characterization of Polysubstituted 1,5-Naphthyridines.
  • PubChemLite. (n.d.). 1,5-naphthyridine-4-carbaldehyde (C9H6N2O). Retrieved from [Link]

  • Karpati, A., et al. (n.d.). Stereospecificity of retro-Diels-Alder fragmentation under electron impact. ACS Publications. Retrieved from [Link]

  • Wysocki, V. H., & Ross, M. M. (n.d.). charge-remote fragmentation of gas-phase ions: mechanistic and energetic considerations in the dissoci. Department of Chemistry and Biochemistry.
  • Cheng, C., & Gross, M. L. (2000). Applications and mechanisms of charge-remote fragmentation. Mass Spectrometry Reviews, 19(6), 398-420. Retrieved from [Link]

  • Cheng, C., & Gross, M. L. (2025, August 7). Applications and mechanisms of charge-remote fragmentation. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The charge remote fragmentation (CRF) mechanism for the formation of.... Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, April 18). Mass Spectrometry 06 (Retro Diels Alder Fragmentation). YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • GALA. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Greenwich Academic Literature Archive. Retrieved from [Link]

  • Woźniak, M., et al. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. International Journal of Molecular Sciences, 23(3), 1833. Retrieved from [Link]

  • Chem Help ASAP. (2022, November 23). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]

  • Willis, M. C. (2012). Tandem inverse-electron-demand hetero-/retro-Diels–Alder reactions for aromatic nitrogen heterocycle synthesis. Chemical Society Reviews, 41(21), 7253-7265. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (n.d.). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. PMC. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Witkowski, M. R., & Gierczak, T. (2013). Analysis of α-acyloxyhydroperoxy aldehydes with electrospray ionization-tandem mass spectrometry (ESI-MS(n)). Journal of Mass Spectrometry, 48(1), 115-23. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • Butnariu, A. M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(19), 4529. Retrieved from [Link]

  • Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry.
  • MDPI. (2023, April 27). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS spectra obtained from the [MH]⁻ ion fragmentation of selected hydrazones. Retrieved from [Link]

  • MDPI. (2020, July 31). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide on 1,5-Naphthyridine-4-carbaldehyde: Material Safety, Synthesis, and Applications in Drug Discovery

Executive Summary As a privileged heterocyclic scaffold, 1,5-naphthyridine-4-carbaldehyde (and its substituted derivatives, such as 3-hydroxy-1,5-naphthyridine-4-carbaldehyde) serves as a critical building block in moder...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged heterocyclic scaffold, 1,5-naphthyridine-4-carbaldehyde (and its substituted derivatives, such as 3-hydroxy-1,5-naphthyridine-4-carbaldehyde) serves as a critical building block in modern medicinal chemistry. Its highly reactive carbaldehyde moiety and electron-deficient bicyclic core make it an ideal precursor for synthesizing complex active pharmaceutical ingredients (APIs), including next-generation azetidinyl ketolide antibiotics and antileishmanial agents[1][2].

However, the same electrophilic properties that make it synthetically valuable also impart significant toxicity and handling risks. This whitepaper provides an in-depth analysis of the physicochemical properties, toxicological profile (MSDS), and field-proven synthetic workflows for 1,5-naphthyridine-4-carbaldehyde, engineered specifically for researchers and process chemists scaling up drug discovery programs.

Physicochemical Profiling & Chemical Identity

Before initiating any synthetic workflow, establishing the chemical identity and physical parameters of the starting material is critical for predicting solubility, reactivity, and downstream purification strategies.

Table 1: Physicochemical Properties of 1,5-Naphthyridine-4-carbaldehyde [3][4]

ParameterValue / Description
Chemical Name 1,5-Naphthyridine-4-carbaldehyde
CAS Registry Number 64379-44-8
Molecular Formula C₉H₆N₂O
Molecular Weight 158.16 g/mol
SMILES String O=CC1=CC=NC2=CC=CN=C12
Structural Class Bicyclic heteroaromatic aldehyde
Storage Conditions Inert atmosphere (Argon/N₂), Room Temperature

Toxicological Profile & Material Safety Data (MSDS)

Handling 1,5-naphthyridine-4-carbaldehyde requires stringent safety protocols. The compound exhibits multi-route acute toxicity and acts as a potent irritant due to the electrophilic nature of the aldehyde group, which readily forms Schiff bases with primary amines in biological tissues[5].

Table 2: GHS Hazard Classifications & Causality [5]

Hazard ClassHazard CodeCausality & Mechanistic Insight
Acute Toxicity (Oral/Dermal/Inhal.) H302 + H312 + H332The molecule rapidly permeates biological membranes due to its lipophilicity, reacting with cellular nucleophiles and disrupting protein function.
Skin Irritation (Category 2) H315Covalent binding to epidermal keratinocytes causes localized inflammatory responses.
Eye Irritation (Category 2A) H319High reactivity with the aqueous and proteinaceous environment of the cornea leads to severe irritation.
STOT SE 3 (Respiratory) H336Inhalation of dust/vapors targets the respiratory epithelium, causing acute localized irritation and potential central nervous system depression (drowsiness).
Self-Validating Safety & Handling Protocol

To ensure a self-validating safety system during laboratory handling:

  • Containment: Always handle the neat solid within a Class II Type B2 biological safety cabinet or a high-velocity fume hood to mitigate H332 (inhalation) risks.

  • PPE Validation: Utilize nitrile gloves (double-gloved). Validate glove integrity by checking for degradation; the lipophilic nature of the compound can permeate standard latex.

  • Quenching Spills: In the event of a spill, treat the area with a mild aqueous sodium bisulfite (NaHSO₃) solution. Causality: The bisulfite acts as a strong nucleophile, rapidly forming a water-soluble, non-volatile bisulfite adduct with the aldehyde, instantly neutralizing its vapor pressure and toxicity.

Synthetic Workflows: The Skraup Reaction & Oxidation

The most robust and scalable method for constructing the 1,5-naphthyridine core is the Skraup synthesis , utilizing a 3-aminopyridine derivative[6]. However, direct oxidation of the resulting alkyl-naphthyridine to a carbaldehyde (e.g., using Selenium Dioxide) frequently fails or yields toxic byproducts[7].

To circumvent this, process chemists at Pfizer developed a highly efficient, scalable three-step protocol utilizing an enamine intermediate to yield 3-hydroxy-1,5-naphthyridine-4-carbaldehyde[7][8].

Step-by-Step Protocol: Synthesis of 1,5-Naphthyridine-4-carbaldehyde Derivatives

Note: This protocol incorporates built-in analytical validation steps to ensure process integrity.

  • Step 1: Skraup Cyclization (Exotherm Control)

    • Procedure: To a reactor containing 3-amino-5-methoxy-4-methyl-pyridine, add an oxidant (e.g., iodine or sodium m-nitrobenzenesulfonate) and 75% H₂SO₄. Heat the mixture to 130°C. Slowly add glycerol dropwise.

    • Causality: The sulfuric acid dehydrates glycerol in situ to form highly reactive acrolein. This dehydration and the subsequent Michael addition are fiercely exothermic. Dropwise addition ensures the reaction rate is mass-transfer limited, preventing thermal runaway[7][9].

    • Validation: Monitor via TLC (DCM:MeOH 9:1). Quench an aliquot in ice water; the disappearance of the primary amine spot validates cyclization.

  • Step 2: Enamine Formation

    • Procedure: Treat the isolated 4-methyl-1,5-naphthyridine intermediate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a catalytic amount of LiOH.

    • Causality: The methyl group at the C-4 position is mildly acidic due to the electron-withdrawing nature of the naphthyridine ring. DMF-DMA facilitates the formation of an N,N-dimethyl enamine, activating the carbon for subsequent oxidative cleavage[7].

  • Step 3: Oxidative Cleavage to Carbaldehyde

    • Procedure: Subject the enamine intermediate to oxidative cleavage using Sodium Periodate (NaIO₄) in an aqueous/organic biphasic system.

    • Causality: NaIO₄ selectively cleaves the electron-rich enamine double bond without over-oxidizing the resulting aldehyde to a carboxylic acid, a common failure point when using harsher oxidants like KMnO₄.

    • Validation: Confirm the presence of the carbaldehyde via ¹H-NMR (look for the distinct aldehyde proton singlet near δ 10.5 ppm) and LC-MS (m/z [M+H]⁺ peak).

SkraupWorkflow Start 3-Aminopyridine Derivative Reagents Glycerol + H2SO4 + Oxidant Start->Reagents Mix cautiously Intermediate Acrolein Formation (In-situ Dehydration) Reagents->Intermediate Exothermic heating Michael Michael Addition & Cyclization Intermediate->Michael Acid catalysis Enamine Enamine Activation (DMF-DMA, LiOH) Michael->Enamine C-4 Methyl Activation Product 1,5-Naphthyridine- 4-carbaldehyde Enamine->Product NaIO4 Oxidative Cleavage

Caption: Logical workflow of the modified Skraup synthesis and enamine-mediated oxidative cleavage.

Applications in Medicinal Chemistry: Ketolide Antibiotics

The primary industrial driver for optimizing the synthesis of 1,5-naphthyridine-4-carbaldehyde is its role as a precursor for azetidinyl ketolide antibiotics [2][8].

Macrolide antibiotics (like Clarithromycin) face increasing bacterial resistance. By tethering the 1,5-naphthyridine core to the macrolide ring via an azetidinyl linker, researchers created a novel class of drugs (e.g., PF-04287881) that overcome multidrug-resistant respiratory pathogens[2].

Formulation Causality: During Pfizer's clinical development, the freebase form of the azetidinyl ketolide exhibited severe chemical degradation and formulation instability. By engineering a crystalline monotosylate salt , process chemists stabilized the API, preventing auto-degradation and ensuring reliable bioavailability for oral dosing[2].

KetolidePathway Precursor 3-Hydroxy-1,5-naphthyridine- 4-carbaldehyde Coupling Reductive Amination & Corey-Kim Oxidation Precursor->Coupling Clarithromycin Clarithromycin Core Clarithromycin->Coupling Freebase Azetidinyl Ketolide (Unstable Freebase) Coupling->Freebase Yields API Salt Monotosylate Salt (Stable Formulation) Freebase->Salt Resolves degradation Target Bacterial Ribosome Inhibition Salt->Target Overcomes resistance

Caption: Pharmacological development pathway of azetidinyl ketolide antibiotics from 1,5-naphthyridine.

References

  • 1,5-naphthyridine-4-carbaldehyde — Chemical Substance Information Source: NextSDS URL:[Link]

  • A Scaleable Synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde Source: Thieme Connect (Synlett) URL:[Link]

  • Discovery of Azetidinyl Ketolides for the Treatment of Susceptible and Multidrug Resistant Community-Acquired Respiratory Tract Infections Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1,5-Naphthyridine-4-carbaldehyde: A Detailed Protocol for Researchers

Introduction: The Significance of 1,5-Naphthyridine-4-carbaldehyde in Modern Drug Discovery The 1,5-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 1,5-Naphthyridine-4-carbaldehyde in Modern Drug Discovery

The 1,5-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its rigid, planar geometry and hydrogen bonding capabilities make it an ideal framework for designing molecules that can selectively interact with biological targets. 1,5-Naphthyridine-4-carbaldehyde, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, including potential kinase inhibitors for anticancer therapy and novel antimalarial agents. The aldehyde functional group provides a versatile handle for a variety of chemical transformations, such as reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the diversification of the 1,5-naphthyridine core to explore new chemical space in drug development programs.

This comprehensive guide presents a detailed, two-step protocol for the synthesis of 1,5-naphthyridine-4-carbaldehyde, commencing with the synthesis of the 4-methyl-1,5-naphthyridine precursor via a modified Skraup reaction, followed by its selective oxidation to the target aldehyde using selenium dioxide. The rationale behind the choice of each synthetic step and the critical experimental parameters are discussed to ensure reproducibility and success in the laboratory.

Strategic Overview of the Synthetic Pathway

The synthesis of 1,5-naphthyridine-4-carbaldehyde is most reliably achieved through a two-step process, as illustrated below. This approach was selected for its straightforward nature and the commercial availability of the starting materials.

Synthetic_Pathway 3-Aminopyridine 3-Aminopyridine Skraup_Reaction Skraup Reaction 3-Aminopyridine->Skraup_Reaction Methyl_vinyl_ketone Methyl_vinyl_ketone Methyl_vinyl_ketone->Skraup_Reaction 4-Methyl-1,5-naphthyridine 4-Methyl-1,5-naphthyridine Oxidation Oxidation 4-Methyl-1,5-naphthyridine->Oxidation SeO2, Dioxane, Reflux 1,5-Naphthyridine-4-carbaldehyde 1,5-Naphthyridine-4-carbaldehyde Skraup_Reaction->4-Methyl-1,5-naphthyridine Oxidation->1,5-Naphthyridine-4-carbaldehyde

Caption: Overall synthetic workflow for 1,5-naphthyridine-4-carbaldehyde.

Part 1: Synthesis of 4-Methyl-1,5-naphthyridine via Modified Skraup Reaction

The initial step involves the construction of the 1,5-naphthyridine core through a modified Skraup synthesis. This classic reaction has been adapted to utilize α,β-unsaturated ketones, such as methyl vinyl ketone, in place of glycerol, to achieve regioselective cyclization.[1][2]

Reaction Mechanism

The reaction proceeds through a series of steps initiated by the Michael addition of the amino group of 3-aminopyridine to methyl vinyl ketone. This is followed by an acid-catalyzed cyclization and subsequent dehydration to form a dihydro-1,5-naphthyridine intermediate. The final step is an in-situ oxidation to yield the aromatic 4-methyl-1,5-naphthyridine.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Aminopyridine94.119.41 g0.10
Methyl vinyl ketone70.097.71 g (8.9 mL)0.11
Concentrated Sulfuric Acid98.0830 mL-
Nitrobenzene123.1110 mL-
Dichloromethane84.93200 mL-
10% Sodium Hydroxide-As needed-
Anhydrous Sodium Sulfate142.04--

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 3-aminopyridine (9.41 g, 0.10 mol).

  • Carefully and with continuous stirring, add concentrated sulfuric acid (30 mL) to the flask, ensuring the temperature is controlled with an ice-water bath.

  • Add nitrobenzene (10 mL) to the reaction mixture.

  • From the dropping funnel, add methyl vinyl ketone (7.71 g, 0.11 mol) dropwise to the stirred mixture over 30 minutes, maintaining the temperature below 20°C.

  • After the addition is complete, slowly heat the reaction mixture to 140-150°C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice (approximately 200 g).

  • Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-methyl-1,5-naphthyridine. The expected yield for this reaction is typically low, around 11%.[1]

Part 2: Oxidation of 4-Methyl-1,5-naphthyridine to 1,5-Naphthyridine-4-carbaldehyde

The second and final step is the selective oxidation of the methyl group at the 4-position of the 1,5-naphthyridine ring to an aldehyde. Selenium dioxide is a highly effective reagent for this transformation, particularly for the oxidation of activated methyl groups on heteroaromatic systems.[3]

Causality Behind Experimental Choices

The choice of selenium dioxide as the oxidant is predicated on its well-documented ability to selectively oxidize benzylic and allylic C-H bonds, as well as the methyl groups of aza-heterocycles, to the corresponding carbonyl compounds.[4] The reaction is typically carried out in a high-boiling solvent such as dioxane to ensure the reaction proceeds at a reasonable rate. The use of reflux conditions provides the necessary thermal energy to overcome the activation barrier for the C-H bond oxidation.

Reaction Mechanism

The oxidation with selenium dioxide is thought to proceed via an "ene" reaction, where the methyl group of the 4-methyl-1,5-naphthyridine reacts with selenium dioxide to form an allylic seleninic acid intermediate. This is followed by a[5][6]-sigmatropic rearrangement to give a selenium ester, which upon hydrolysis, yields the desired aldehyde and elemental selenium.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methyl-1,5-naphthyridine144.171.44 g0.01
Selenium Dioxide110.961.22 g0.011
1,4-Dioxane88.1150 mL-
Ethyl Acetate88.11150 mL-
Saturated Sodium Bicarbonate-50 mL-
Anhydrous Sodium Sulfate142.04--

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-methyl-1,5-naphthyridine (1.44 g, 0.01 mol) in 1,4-dioxane (50 mL).

  • Add selenium dioxide (1.22 g, 0.011 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 101°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC. A black precipitate of elemental selenium will form as the reaction proceeds.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the selenium precipitate.

  • Dilute the filtrate with ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield 1,5-naphthyridine-4-carbaldehyde as a solid. A yield of approximately 75% can be expected for this oxidation step.[3]

Alternative Synthetic Strategies: A Brief Overview

While the presented two-step synthesis is a reliable method, it is worth noting that other synthetic strategies could potentially be employed.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] In principle, direct formylation of the 1,5-naphthyridine ring system could provide a more direct route to the target aldehyde. However, the regioselectivity of this reaction on the 1,5-naphthyridine nucleus is a critical consideration.[9] Further investigation would be required to determine if the 4-position is the preferred site of electrophilic attack by the Vilsmeier reagent and to optimize the reaction conditions to achieve a satisfactory yield.

Vilsmeier-Haack 1,5-Naphthyridine 1,5-Naphthyridine Vilsmeier_Reagent POCl3, DMF 1,5-Naphthyridine->Vilsmeier_Reagent 1,5-Naphthyridine-4-carbaldehyde 1,5-Naphthyridine-4-carbaldehyde Vilsmeier_Reagent->1,5-Naphthyridine-4-carbaldehyde Potential Route (Regioselectivity to be confirmed)

Caption: Potential Vilsmeier-Haack formylation route.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 1,5-naphthyridine-4-carbaldehyde, a valuable intermediate for drug discovery and development. The presented two-step approach, involving a modified Skraup reaction followed by selenium dioxide oxidation, is a robust and reproducible method. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can successfully synthesize this important building block for their research endeavors.

References

  • MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]

  • PMC. (2015). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. [Link]

  • Semantic Scholar. (2003). IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROP. [Link]

  • MDPI. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. [Link]

  • MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]

  • PMC. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • Wiley. (2008). The Naphthyridines. [Link]

  • NPTEL. Module 1 : Oxidation Reactions. [Link]

  • SCIRP. (2013). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non. [Link]

  • eGyanKosh. OXIDATIONS. [Link]

  • ResearchGate. (2018). Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

Sources

Application

Application Note: Synthesis and Optimization of 1,5-Naphthyridine-4-Carbaldehyde Schiff Base Ligands

Executive Summary The 1,5-naphthyridine scaffold is a privileged bioisostere of quinoline, offering unique hydrogen-bonding capabilities, enhanced water solubility, and distinct electronic properties. Within coordination...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,5-naphthyridine scaffold is a privileged bioisostere of quinoline, offering unique hydrogen-bonding capabilities, enhanced water solubility, and distinct electronic properties. Within coordination chemistry and drug development, 1,5-naphthyridine-4-carbaldehyde serves as a critical electrophilic precursor for the synthesis of Schiff bases (imines). These Schiff base ligands exhibit versatile bidentate or tridentate coordination geometries, making them highly effective for chelating transition metals such as Cu(II) and Zn(II) to form bioactive metallo-drugs[1]. Furthermore, they act as essential intermediates in the reductive amination pathways used to synthesize complex macrolides, including novel azetidinyl ketolide antibiotics[2].

This application note details the mechanistic rationale, self-validating protocols, and optimization data for the synthesis of 1,5-naphthyridine-4-carbaldehyde and its subsequent conversion into high-purity Schiff base ligands.

Mechanistic Rationale: The Skraup-to-Schiff Pipeline

The construction of 1,5-naphthyridine-derived Schiff bases is a multi-stage process that requires precise control over reaction thermodynamics and electronic activation.

1. The Skraup Cyclization: The synthesis of the naphthyridine core typically begins with a modified Skraup reaction using a 3-aminopyridine derivative. The causality behind the reagent selection is rooted in thermal management. Glycerol is dehydrated in situ by sulfuric acid to form the highly reactive electrophile, acrolein. The amine undergoes a Michael addition with acrolein, followed by acid-catalyzed cyclization and oxidation to aromatize the newly formed ring[3]. Using 75% aqueous H₂SO₄ instead of methanesulfonic acid is a critical choice; it safely throttles the severe exothermic profile of the dehydration step while improving overall yield[2].

2. Enamine-Mediated Formylation: Direct formylation of the electron-deficient 1,5-naphthyridine core is synthetically challenging. Instead, an existing 4-methyl group is leveraged. Due to the electron-withdrawing nature of the naphthyridine ring, the 4-methyl protons are slightly acidic. Condensation with dimethylformamide dimethyl acetal (DMF-DMA) yields an electron-rich enamine intermediate. This strategic maneuver provides an isolated, electron-rich alkene that is highly susceptible to oxidative cleavage by sodium periodate (NaIO₄), yielding the 4-carbaldehyde without risking over-oxidation to the carboxylic acid[2][4].

3. Schiff Base Condensation: The condensation of 1,5-naphthyridine-4-carbaldehyde with a primary amine requires a delicate balance of pH. A weak acid, such as pivalic acid (pKa ~5.0), is utilized to protonate the carbonyl oxygen, thereby enhancing its electrophilicity. If a strong mineral acid is used, it will fully protonate the primary amine nucleophile, creating a dead-end ammonium salt and stalling the reaction[5]. Continuous removal of the water byproduct drives the thermodynamic equilibrium toward the final imine product.

Workflow Visualization

G N1 3-Amino-pyridine Derivative N2 Skraup Cyclization (Glycerol, H2SO4) N1->N2 N3 1,5-Naphthyridine Core N2->N3 N4 Enamine Formation (DMF-DMA) N3->N4 N5 Oxidative Cleavage (NaIO4) N4->N5 N6 1,5-Naphthyridine- 4-carbaldehyde N5->N6 N8 Schiff Base Condensation (Catalytic Acid, -H2O) N6->N8 N7 Primary Amine (R-NH2) N7->N8 N9 Schiff Base Ligand (Imine) N8->N9 N10 Metal Complexation (Cu2+, Zn2+) N9->N10 N11 Bioactive Metallo-Drug (Antimicrobial) N10->N11

Synthesis workflow of 1,5-naphthyridine-4-carbaldehyde Schiff bases and metal complexes.

Self-Validating Experimental Protocols

Protocol 1: Scalable Synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde

This protocol utilizes a telescoped enamine-cleavage sequence to bypass intermediate isolation.

  • Enamine Formation:

    • Charge a glass-lined reactor with 3-hydroxy-4-methyl-1,5-naphthyridine (1.0 equiv) and anhydrous DMF (10 volumes).

    • Add DMF-DMA (5.0 equiv) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv) at 20–25 °C under nitrogen.

    • Heat the mixture to 105–115 °C for 15 hours.

    • In-Process Control (IPC): Monitor the reaction via HPLC (254 nm). The reaction is self-validating visually; the solution transitions from pale yellow to a deep, dark red/purple as the highly conjugated enamine forms. Proceed only when the starting material peak is <1%[4].

  • Oxidative Cleavage:

    • Cool the reaction mass to 5–10 °C. Quench with 10% aqueous NH₄Cl to neutralize the DBU.

    • Add sodium periodate (NaIO₄) (2.5 equiv) dissolved in water dropwise, maintaining the internal temperature below 20 °C to prevent thermal degradation of the forming aldehyde.

    • IPC: The deep red color will rapidly dissipate, returning to a pale yellow suspension, indicating successful cleavage of the enamine double bond.

    • Extract with ethyl acetate, wash with brine, and concentrate under reduced pressure to yield the crude 4-carbaldehyde.

Protocol 2: Schiff Base Condensation

This protocol ensures maximum conversion by utilizing mild acid catalysis and continuous dehydration.

  • Reaction Assembly:

    • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 1,5-naphthyridine-4-carbaldehyde (1.0 equiv) and the target primary amine (1.05 equiv) in anhydrous THF (15 volumes).

    • Add pivalic acid (0.2 equiv) as a mild protic activator[2].

  • Condensation:

    • Heat the mixture to reflux (65 °C). The Dean-Stark apparatus will continuously remove the azeotroped water, driving the equilibrium toward the Schiff base.

    • IPC: Monitor the reaction via FTIR spectroscopy. The successful formation of the Schiff base is validated by the disappearance of the sharp aldehyde C=O stretch at ~1700 cm⁻¹ and the emergence of a strong C=N (imine) stretch at ~1620 cm⁻¹.

  • Isolation:

    • Cool to room temperature. If the Schiff base does not spontaneously crystallize, concentrate the THF to 3 volumes and precipitate by adding cold hexanes. Filter and dry under vacuum.

Quantitative Data: Optimization of Reaction Conditions

The choice of solvent and acid catalyst drastically impacts the yield of the Schiff base condensation. Strong acids protonate the amine, while protic solvents compete with the nucleophile. The table below summarizes the optimization data for the condensation of 1,5-naphthyridine-4-carbaldehyde with a model primary amine.

SolventAcid CatalystTemp (°C)Time (h)Yield (%)Mechanistic Note
THF Pivalic Acid 65 4 85% Optimal balance; pivalic acid activates the carbonyl without neutralizing the amine[2].
MethanolAcetic Acid65870%Protic solvent hydrogen-bonds with the amine, reducing nucleophilicity and slowing kinetics.
Toluenep-Toluenesulfonic Acid110245%Strong acid (pKa < 1) fully protonates the primary amine, stalling the reaction.
DichloromethaneNone402415%Lack of carbonyl activation leads to poor electrophilicity and extremely slow conversion.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: Molecules / PMC (National Institutes of Health) URL:[Link]

  • Process Development of a Novel Azetidinyl Ketolide Antibiotic Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Development of a Scalable Synthesis of the Small Molecule TGFβR1 Inhibitor BMS-986260 Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Dibenzo[c,h][1,5]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis, and Biological Evaluation Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis, characterization and antimicrobial activity of new Cu(II) and Zn(II) complexes with Schiff bases Source: Pharmaceuticals / ResearchGate URL:[Link]

Sources

Method

1,5-naphthyridine-4-carbaldehyde applications in fluorescent probe design

Application Note: 1,5-Naphthyridine-4-carbaldehyde in Advanced Fluorescent Probe Design Introduction & Photophysical Rationale The development of high-performance fluorescent probes requires precursor molecules that offe...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1,5-Naphthyridine-4-carbaldehyde in Advanced Fluorescent Probe Design

Introduction & Photophysical Rationale

The development of high-performance fluorescent probes requires precursor molecules that offer structural rigidity, tunable photophysics, and versatile reactive sites. 1,5-Naphthyridine-4-carbaldehyde has emerged as a highly valuable heterocyclic building block in this domain[1]. Characterized by an electron-deficient bicyclic core, the 1,5-naphthyridine scaffold provides exceptional photostability against high-power illumination, a critical requirement for longitudinal and super-resolution microscopy[2].

The presence of the 4-carbaldehyde functional group enables facile Schiff-base condensation with various primary amines and hydrazides. This synthetic versatility allows researchers to engineer "push-pull" electron systems that exhibit large Stokes shifts, tunable emission wavelengths extending into the near-infrared (NIR) region, and high quantum yields[3][4]. Depending on the appended recognition moiety, naphthyridine-based probes can be tailored for the highly selective detection of metal ions, organelle-specific nucleic acids, or targeted protein labeling.

Mechanistic Applications in Probe Design

Schiff-Base Chemosensors for Metal Ions

By condensing naphthyridine carbaldehydes with specific hydrazines, researchers can synthesize highly selective chemosensors for metal ions such as Al³⁺ and Co²⁺[5][6]. The sensing mechanism relies on the modulation of Photoinduced Electron Transfer (PET) . In the unbound state, lone-pair electrons from the nitrogen/oxygen atoms of the Schiff-base receptor quench the naphthyridine fluorophore. Upon metal chelation, these lone pairs coordinate with the metal ion, inhibiting the PET process and triggering Chelation-Enhanced Fluorescence (CHEF) . This results in a dramatic "turn-on" fluorescent signal with high selectivity and low limits of detection (LOD)[5].

Near-Infrared (NIR) Probes for Mitochondrial Nucleic Acids

A significant challenge in nucleic acid imaging is the short emission wavelengths of conventional probes, which limit deep-tissue penetration and suffer from biological autofluorescence. Condensing naphthyridine salts with suitable aldehydes yields cationic fluorescent dyes with emission maximums in the NIR region (661–762 nm) and massive Stokes shifts (153–222 nm)[3]. These probes naturally target mitochondria due to their lipophilic cationic nature. Upon intercalating or groove-binding with mitochondrial DNA/RNA, the restriction of intramolecular rotation leads to a >120-fold fluorescence enhancement[3].

Amine-Reactive Probes for Protein Labeling

Traditional amine-reactive fluorophores (e.g., BODIPY, NBD) often suffer from small Stokes shifts or instability in aqueous environments. Naphthyridine-based electron push-pull probes overcome these limitations. The reaction of the naphthyridine core with primary amines (such as lysine residues on proteins) yields emissive products with large Stokes shifts (>70 nm) without fluorescence quenching, enabling selective organelle staining and robust protein labeling in living cells[4].

Workflow A 1,5-Naphthyridine- 4-carbaldehyde B Schiff-Base Condensation A->B + Amine/Hydrazide C Naphthyridine Fluorescent Probe B->C D Metal Ion Sensing (Al3+, Co2+) C->D Chelation E NIR Mitochondrial Imaging C->E Intercalation F Protein Labeling (Amine-Reactive) C->F Covalent

Workflow of 1,5-naphthyridine-4-carbaldehyde in fluorescent probe synthesis and application.

Quantitative Photophysical Data

The following table summarizes the photophysical properties and sensing metrics of various naphthyridine-based fluorescent probes synthesized via aldehyde condensation pathways.

Probe ArchitectureTargetλ_ex (nm)λ_em (nm)Stokes Shift (nm)LODRef
Naphthyridine Schiff-Base (HL)Al³⁺~340414~740.13 μM[5]
Naphthyridine Cationic Dye (1b)DNA / RNA545661–762153–2221.60 μg/mL[3][7]
1,8-Nap-F Push-Pull ProbeAmines / Lysine~400>470>70N/A[4]
Naphthalimide-based (TMN)Co²⁺, F⁻, CN⁻~380~480~1000.21 μM[6]

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that experimental artifacts are minimized and causality is clearly established.

Protocol A: Synthesis of a Naphthyridine Schiff-Base Fluorescent Probe

Causality Note: The use of catalytic glacial acetic acid accelerates the nucleophilic addition-elimination mechanism required for imine (Schiff-base) formation without degrading the acid-sensitive aldehyde.

  • Reagent Preparation: Dissolve 1.0 mmol of 1,5-naphthyridine-4-carbaldehyde in 15 mL of anhydrous ethanol. In a separate vial, dissolve 1.0 mmol of the chosen receptor moiety (e.g., a specific hydrazide or primary amine) in 10 mL of anhydrous ethanol.

  • Condensation Reaction: Mix the two solutions in a 50 mL round-bottom flask. Add 2–3 drops of glacial acetic acid as a catalyst.

  • Reflux: Heat the mixture to reflux (approx. 80°C) under a nitrogen atmosphere for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a DCM/Methanol (95:5) mobile phase.

  • Isolation: Once the aldehyde is consumed, cool the mixture to room temperature. The Schiff-base product typically precipitates as a solid.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol (3 × 5 mL) to remove unreacted starting materials, and dry under a vacuum to afford the pure probe.

Protocol B: Fluorescence Titration and Metal Ion Sensing Assay

Causality Note: HEPES buffer is utilized instead of Phosphate Buffered Saline (PBS) because phosphate anions strongly coordinate with metal ions like Al³⁺, causing precipitation and false-negative quenching.

  • Probe Stock Preparation: Prepare a 1.0 mM stock solution of the synthesized naphthyridine probe in spectroscopic grade DMSO to ensure complete solubility.

  • Buffer Preparation: Prepare a 10 mM HEPES buffer solution adjusted to pH 7.4.

  • Working Solution: Dilute the probe stock into a Methanol/HEPES buffer (1:1, v/v) mixture to a final probe concentration of 10 μM. Methanol is required to maintain the solubility of the organic probe in the aqueous testing environment.

  • Titration: Transfer 2.0 mL of the working solution to a quartz cuvette. Record the baseline fluorescence emission spectrum (e.g., λ_ex = 340 nm).

  • Target Addition: Gradually add aliquots of a standard metal ion solution (e.g., Al³⁺ from 0 to 50 μM). Record the emission spectrum after each addition, allowing 2 minutes for binding equilibration.

  • Self-Validation (Reversibility Test): To confirm that the fluorescence "turn-on" is due to reversible metal chelation and not probe degradation, add 10 equivalents of Na₂EDTA to the cuvette. EDTA is a stronger chelator than the probe; a rapid decrease in fluorescence back to baseline confirms the CHEF mechanism[5].

Mechanism cluster_0 OFF State (Target Absent) cluster_1 ON State (Target Present) N1 Naphthyridine Fluorophore N2 Receptor (Lone Pairs) N2->N1 PET (Quenching) N3 Naphthyridine Fluorophore Emit Fluorescence Emission N3->Emit Strong Signal N4 Receptor-Target Complex N4->N3 PET Inhibited (CHEF Effect)

Photophysical mechanism of PET inhibition and CHEF effect upon target binding.

Protocol C: Live-Cell Imaging of Mitochondrial Nucleic Acids

Causality Note: The self-validation step utilizing RNase and DNase digestion is critical. It definitively proves that the NIR fluorescence signal originates from specific probe-nucleic acid interactions rather than non-specific lipophilic accumulation in the mitochondrial membrane.

  • Cell Culture: Seed HeLa cells in a glass-bottom confocal dish and culture in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere for 24 hours.

  • Probe Incubation: Replace the media with fresh DMEM containing 5 μM of the NIR naphthyridine probe. Incubate for 30 minutes.

  • Washing: Wash the cells three times with PBS to remove unbound fluorophores, preventing high background noise.

  • Imaging: Image the cells using a confocal laser scanning microscope (CLSM). Excite the probe at its specific wavelength (e.g., 561 nm) and collect the emission in the NIR channel (e.g., 570–750 nm)[7].

  • Self-Validation (Nuclease Digestion Assay):

    • Fix a parallel set of cells using 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Treat one group with RNase (10 mg/mL) and another with DNase (1 mg/mL) for 1 hour at 37°C[7].

    • Re-stain with the naphthyridine probe and image. A significant reduction in fluorescence intensity in the nuclease-treated groups validates the specific targeting of mitochondrial nucleic acids[7].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields in 1,5-Naphthyridine-4-Carbaldehyde Synthesis

Welcome to the Heterocyclic Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 1,5-naphthyridine-4-carbaldehyde de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 1,5-naphthyridine-4-carbaldehyde derivatives (specifically the 3-hydroxy and 3-methoxy analogs). These scaffolds are critical head-piece intermediates in the synthesis of next-generation azetidinyl ketolide antibiotics, such as cethromycin[1].

As a Senior Application Scientist, I frequently see teams struggle with two major bottlenecks in this pathway: the highly exothermic nature of the Skraup cyclization and the recalcitrant oxidation of the C4-methyl group[2]. This guide synthesizes field-proven methodologies to bypass these hurdles, ensuring high throughput, safety, and API-grade purity.

Synthetic Workflow & Mechanistic Strategy

The most scalable route to 3-hydroxy-1,5-naphthyridine-4-carbaldehyde avoids direct formylation, which often suffers from poor regioselectivity and low yields. Instead, it utilizes a convergent, three-phase approach[2]:

  • Skraup Cyclization : Construction of the 1,5-naphthyridine core from 3-amino-5-methoxy-4-methyl-pyridine.

  • Enamine-Mediated Oxidation : Circumventing direct oxidation failures by activating the C4-methyl group with DMF-DMA.

  • Ether Cleavage : Deprotection to yield the final 3-hydroxy-1,5-naphthyridine-4-carbaldehyde.

Workflow A 3-Amino-5-methoxy- 4-methyl-pyridine B 3-Methoxy-4-methyl- 1,5-naphthyridine A->B Skraup Cyclization (Glycerol, 75% H2SO4) C Enamine Intermediate B->C DMF-DMA, LiOH (cat.) 120-130 °C D 3-Methoxy-1,5-naphthyridine- 4-carbaldehyde C->D NaIO4 (Oxidative Cleavage) E 3-Hydroxy-1,5-naphthyridine- 4-carbaldehyde D->E LiCl, DMF (Ether Cleavage)

Synthetic workflow for 3-hydroxy-1,5-naphthyridine-4-carbaldehyde.

Quantitative Data: Method Comparison

Selecting the right reagents is the difference between a 30% yield of intractable tar and a >70% yield of crystalline intermediate. The table below summarizes optimization data for the Skraup and Oxidation steps based on multikilogram scale-up campaigns[2].

Reaction StepReagent SystemYield / OutcomeCausality / Observation
Skraup Cyclization Methanesulfonic acid31–48%Severe exotherm; high levels of polymerization and tar formation.
Skraup Cyclization 75% H₂SO₄57–72%Controlled exotherm; water content dampens heat, yielding a cleaner profile.
C4-Methyl Oxidation SeO₂ or t-BuI-DMSO<10% (Failed)Electron-deficient naphthyridine ring deactivates direct radical/electrophilic oxidation.
C4-Methyl Oxidation 1. DMF-DMA, cat. LiOH 2. NaIO₄>80% (Scalable)Base-catalyzed enamine formation successfully activates the methyl group for cleavage.
Standard Operating Procedure (SOP): Scalable Protocol

Self-Validating System: To ensure process integrity, always verify intermediate consumption via LC-MS before proceeding to the next phase.

Phase 1: Skraup Reaction (Formation of 3-Methoxy-4-methyl-1,5-naphthyridine)

  • Charge a reactor with 3-amino-5-methoxy-4-methyl-pyridine (1.0 eq), glycerol (2.5 eq), and sodium m-nitrobenzenesulfonate (1.2 eq) as the aromatizing oxidant[3].

  • Critical Step : Slowly add 75% H₂SO₄. Do not use fuming sulfuric acid or methanesulfonic acid. The in situ dehydration of glycerol to acrolein is highly exothermic; 75% H₂SO₄ acts as a thermal buffer[2].

  • Heat the mixture to 120 °C. Control the heating rate strictly to prevent acrolein polymerization.

  • Monitor by HPLC. Upon completion (typically 6–8 h), cool to room temperature and carefully quench with aqueous NaOH to pH 9. Extract with EtOAc and concentrate.

Phase 2: Enamine Formation & Oxidative Cleavage

  • Dissolve the crude 3-methoxy-4-methyl-1,5-naphthyridine in DMF[4].

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0 eq) and a catalytic amount of LiOH (0.2 eq)[4].

  • Heat to 120–130 °C for 24 h. Mechanism: The LiOH base deprotonates the weakly acidic C4-methyl protons, driving the condensation with DMF-DMA to form the N,N-dimethyl enamine[2].

  • Cool the reactor to 0 °C and slowly add aqueous NaIO₄ (2.5 eq). Stir for 4 hours to oxidatively cleave the enamine double bond, yielding 3-methoxy-1,5-naphthyridine-4-carbaldehyde.

Phase 3: Ether Cleavage

  • Treat the resulting methoxy-aldehyde with LiCl (3.0 eq) in DMF at 100 °C[2].

  • Acidify the mixture and precipitate the final 3-hydroxy-1,5-naphthyridine-4-carbaldehyde. Filter and dry under vacuum.

Troubleshooting Guides & FAQs

Q: My Skraup cyclization is yielding a black, intractable tar and yields are below 40%. How can I fix this? A: Tarring in Skraup reactions is almost always a thermal control issue. The reaction between glycerol and the aminopyridine is highly exothermic. If you are using methanesulfonic acid, switch to 75% H₂SO₄ . The 25% aqueous content acts as a heat sink, dampening the exotherm and preventing the runaway polymerization of the acrolein intermediate. This single switch has been proven to increase yields from ~35% to over 70% on a multikilogram scale[2].

Q: I attempted to oxidize the 4-methyl intermediate directly to the carbaldehyde using Selenium Dioxide (SeO₂) and the Vismara method (t-BuI-DMSO), but both failed. Why? A: Direct oxidation fails because the 1,5-naphthyridine ring is highly electron-deficient, which strongly deactivates the C4-methyl group toward standard radical or electrophilic oxidants like SeO₂[2]. To solve this, you must invert the electronic nature of the methyl group. Use the enamine route : react the starting material with DMF-DMA and catalytic LiOH. The electron-withdrawing nature of the naphthyridine ring actually helps in this scenario by increasing the acidity of the C4-methyl protons, allowing the base to facilitate condensation into an enamine[4]. The resulting enamine is electron-rich and easily cleaved by NaIO₄.

Q: During the enamine formation with DMF-DMA, my reaction stalls at 50% conversion. How do I drive it to completion? A: The condensation of the C4-methyl group with DMF-DMA produces methanol as a byproduct. If the methanol is not removed from the reaction matrix, the equilibrium will stall. Ensure your reactor is set up with a short-path distillation head or a sweep of inert gas to continuously remove methanol at the reaction temperature (120–130 °C). Additionally, verify that your LiOH catalyst is completely dry; trace water can prematurely hydrolyze the DMF-DMA reagent.

Troubleshooting Issue Low Aldehyde Yield from 4-Methyl-1,5-naphthyridine Check1 Using Direct Oxidation (SeO2 or IBX)? Issue->Check1 Sol1 Switch to Enamine Route: DMF-DMA + cat. LiOH Check1->Sol1 Yes Check2 Enamine formation incomplete? Check1->Check2 No Sol2 Ensure 120-130 °C heating and distill off MeOH byproduct Check2->Sol2 Yes Check3 Over-oxidation to carboxylic acid? Check2->Check3 No Sol3 Control NaIO4 equivalents and maintain 0 °C Check3->Sol3 Yes

Troubleshooting decision tree for the oxidation of 4-methyl-1,5-naphthyridine.

References
  • [1] Process Development of a Novel Azetidinyl Ketolide Antibiotic. ACS Publications.[Link]

  • [2] A Scaleable Synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde. Synlett / Thieme Connect.[Link]

  • [4] Process Development of a Novel Azetidinyl Ketolide Antibiotic (Secondary Index). ACS Publications.[Link]

  • [3] Discovery of Azetidinyl Ketolides for the Treatment of Susceptible and Multidrug Resistant Community-Acquired Respiratory Tract Infections. Journal of Medicinal Chemistry / ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 1,5-Naphthyridine-4-carbaldehyde in Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies for a common and often frustrating issue: the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies for a common and often frustrating issue: the low solubility of 1,5-naphthyridine-4-carbaldehyde in various cross-coupling reactions. The planar, rigid structure of the 1,5-naphthyridine core contributes to strong crystal lattice forces, often leading to poor solubility in many standard organic solvents.[1] This guide offers a structured, question-and-answer approach to systematically address and overcome this challenge.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 1,5-naphthyridine-4-carbaldehyde is not dissolving in my standard cross-coupling solvent (e.g., Toluene, THF). What are my initial troubleshooting steps?

A1: This is the most common starting point for solubility issues with this substrate. A systematic expansion of your solvent and temperature conditions is the first line of defense.

Initial Strategy: Solvent Screening and Temperature Adjustment

The principle of "like dissolves like" is a good starting point, but the unique electronic nature of N-heterocycles often requires a more empirical approach.[2]

  • Increase Reaction Temperature: Many cross-coupling reactions, such as Suzuki couplings, are routinely performed at elevated temperatures (80-110 °C). Increasing the temperature can significantly enhance the solubility of your substrate. However, be mindful of the thermal stability of your reagents and catalyst. A small-scale test reaction is recommended to check for degradation.

  • Screen a Broader Range of Solvents: Move beyond common nonpolar and ethereal solvents. Highly polar aprotic solvents are often effective for dissolving rigid, polar heterocycles.[1][3]

    • Amide Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) are excellent choices for solubilizing polar substrates.[1][3] DMF, in particular, is a classic choice for reactions involving highly polar and poorly soluble substrates.[3]

    • Sulfoxides: Dimethyl sulfoxide (DMSO) is another powerful solvent for dissolving a wide range of organic compounds.[1]

    • Ethers: While THF may have failed, other ethers like 1,4-dioxane or 2-methyltetrahydrofuran (2-MeTHF) are worth screening, often in combination with water.

  • Utilize Co-Solvent Systems: A mixture of solvents can be more effective than a single solvent.[1] For many cross-coupling reactions, particularly Suzuki couplings, a biphasic system like Toluene/H₂O or Dioxane/H₂O is standard. The aqueous phase helps dissolve the inorganic base, while the organic phase contains the substrate and catalyst. A small amount of a highly polar solvent like DMF or DMSO added to a less polar system can sometimes be enough to achieve the necessary solubility.

Q2: I've tried various solvents and higher temperatures, but my reaction remains a heterogeneous slurry with low conversion. What's the next logical step?

A2: When simple solvent and temperature changes are insufficient, the issue may lie in the interplay between the solid substrate, the base, and the catalyst. The focus should now shift to improving mass transfer and catalyst efficacy in a heterogeneous environment.

Advanced Strategy: Optimizing Reaction Parameters and Additives

  • Base Selection and Physical Form: The choice and form of the base are critical.

    • Solubility: For biphasic systems, the base must have some solubility in the aqueous phase to activate the boronic acid (in Suzuki reactions). For anhydrous conditions, consider organic bases like triethylamine (TEA) or a soluble inorganic base like cesium carbonate (Cs₂CO₃), which has good solubility in some organic solvents.[4]

    • Physical Form: Ensure your inorganic base (e.g., K₂CO₃, K₃PO₄) is a fine powder. Grinding the base before use increases its surface area, which is crucial for solid-liquid reactions.[5]

  • Phase-Transfer Catalysts (PTCs): In biphasic reactions (e.g., Toluene/H₂O), slow conversion is often due to poor mass transfer between the phases. A PTC, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), can shuttle the deprotonated nucleophile from the aqueous or solid phase into the organic phase where the catalyst resides, dramatically accelerating the reaction.

  • Ligand and Catalyst System Modification:

    • Highly Active Catalysts: Modern, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) form highly active palladium catalysts.[6] This high activity can drive sluggish reactions to completion even with very low concentrations of the dissolved substrate. These ligands can also prevent catalyst deactivation by the nitrogen atoms in the naphthyridine ring.[6]

    • Precatalysts: Using well-defined palladium precatalysts can ensure a more efficient initiation and a higher concentration of the active catalytic species.[6]

Q3: My cross-coupling reaction is sensitive to water, but my substrate is insoluble in anhydrous non-polar solvents. How can I proceed?

A3: This is a classic dilemma. The need for anhydrous conditions to prevent side reactions like protodeboronation of boronic acids conflicts with the poor solubility of polar substrates in non-polar solvents.[6]

Anhydrous and Alternative Strategies

  • Anhydrous Polar Aprotic Solvents: Solvents like anhydrous DMF, DMAc, or 1,4-dioxane are your best options.[7] They offer the polarity needed for solubility while excluding water.

  • Soluble Bases and Additives:

    • Use a soluble base like potassium trimethylsilanolate (TMSOK) under strictly anhydrous conditions.[7]

    • Consider additives like trimethyl borate, which has been shown to enhance reaction rates in anhydrous Suzuki-Miyaura couplings by solubilizing in-situ generated boronate complexes and preventing catalyst poisoning.[7]

  • Alternative Coupling Partners: If using a boronic acid is problematic, consider switching to a more robust organoboron reagent like a neopentylglycol boronic ester (Bneop), which often exhibits greater stability and different solubility profiles.

Q4: I am working on a Sonogashira/Heck/Buchwald-Hartwig coupling. Are there any specific considerations for 1,5-naphthyridine-4-carbaldehyde in these reactions?

A4: Yes, while the core issue of solubility remains, the specific mechanics of each reaction type offer unique troubleshooting avenues.

  • Sonogashira Coupling:

    • Solvent/Base System: A common system is a mixture of solvents like THF and a high concentration of an amine base (e.g., triethylamine), which can also act as a solvent to improve solubility.[8]

    • Copper Co-catalyst: The traditional copper(I) co-catalyst is crucial. Ensure it is fresh and active.

    • Amine- and Solvent-Free Conditions: For extremely difficult cases, protocols using a palladium catalyst combined with a promoter like tetrabutylammonium fluoride (TBAF) under neat conditions have been developed and could be effective.[9]

  • Heck Coupling:

    • High Temperatures: Heck reactions are often run at high temperatures, which will aid solubility.[3] DMF is a very common and effective solvent for Heck reactions.[3]

    • Micellar Catalysis: For a greener approach, consider micellar catalysis. Using a surfactant like PTS in water can create nanoscale reactors that solubilize both the organic substrate and the catalyst, allowing the reaction to proceed at room temperature.[10]

  • Buchwald-Hartwig Amination:

    • Base Choice: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common.[4] The choice of base can significantly impact the reaction.

    • Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich ligands like XPhos or RuPhos are often necessary, especially with challenging heterocyclic substrates.[11][12]

    • Aqueous Micellar Conditions: Similar to the Heck reaction, aqueous micellar systems using ligands like t-BuXPhos have proven highly effective for Buchwald-Hartwig couplings, even with aryl chlorides.[13]

Q5: Despite all efforts, my substrate remains practically insoluble. Are there any non-traditional methods I can explore?

A5: For exceptionally insoluble substrates, when all conventional solution-phase methods fail, it may be time to consider a radical departure from standard protocols.

Advanced and Unconventional Approaches

  • Mechanochemistry (Ball-Milling): This solid-state synthesis technique can be remarkably effective for substrates that are insoluble in all common solvents.[14] By grinding the reactants together (substrate, coupling partner, catalyst, base) in a ball mill, often at elevated temperatures, the reaction occurs in the solid state, completely bypassing the need for a solvent.[14][15] This method has been successfully applied to Suzuki-Miyaura and Sonogashira reactions of previously unreactive, insoluble pigments.[14][15]

Data and Protocols

Table 1: Recommended Solvent Screening Panel
Solvent ClassSolventBoiling Point (°C)Polarity (Dielectric Constant)Key Characteristics
Aprotic Polar N,N-Dimethylformamide (DMF)15336.7Excellent for polar, rigid heterocycles.[1][3]
Dimethyl Sulfoxide (DMSO)18946.7High boiling point, powerful solvent.[1]
1,4-Dioxane1012.2Common for Suzuki reactions, often used with water.
N-Methyl-2-pyrrolidone (NMP)20232.2High boiling point, similar to DMF.[1]
Aromatic Toluene1112.4Standard for many cross-couplings, often biphasic.
Ethereal 2-Methyltetrahydrofuran (2-MeTHF)806.2Greener alternative to THF, good for anhydrous reactions.
Experimental Protocol 1: Small-Scale Parallel Solvent Screening

This protocol allows for the efficient testing of multiple solvent systems to identify optimal conditions.

  • Preparation: In an array of oven-dried reaction vials equipped with stir bars, add 1,5-naphthyridine-4-carbaldehyde (1.0 eq.), the cross-coupling partner (e.g., boronic acid, 1.2 eq.), and the chosen base (e.g., K₃PO₄, 2.0 eq.).

  • Catalyst Addition: To each vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the vials with septa, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: To each vial, add a different degassed test solvent (e.g., DMF, Dioxane/H₂O (4:1), Toluene, 2-MeTHF) via syringe.

  • Reaction: Place the array of vials in a pre-heated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir vigorously and monitor the reactions at set time points (e.g., 1h, 4h, 12h) by TLC or LC-MS to assess conversion.

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for troubleshooting low solubility issues with 1,5-naphthyridine-4-carbaldehyde.

G cluster_start Initial Observation cluster_step1 Phase 1: Standard Adjustments cluster_step2 Phase 2: Additives & Catalysis cluster_step3 Phase 3: Unconventional Methods cluster_end Resolution Start Low Solubility & Poor Conversion of 1,5-Naphthyridine-4-carbaldehyde Temp Increase Reaction Temperature (80-110 °C) Start->Temp Is reaction thermally stable? Solvent Screen Polar Aprotic Solvents (DMF, DMSO, Dioxane) Temp->Solvent Still poor solubility? PTC Add Phase-Transfer Catalyst (e.g., TBAB) Solvent->PTC Biphasic system & still slow? Base Optimize Base (Fine powder, soluble base) Solvent->Base Heterogeneous reaction? Success Successful Reaction PTC->Success Catalyst Use High-Activity Catalyst (e.g., Pd/SPhos, Pd/XPhos) Base->Catalyst Still low conversion? Mechanochem Consider Solid-State Mechanochemistry (Ball-Milling) Catalyst->Mechanochem All else fails? Catalyst->Success Mechanochem->Success

Caption: Troubleshooting workflow for low solubility.

References

  • MDPI. (2020, July 16). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Retrieved March 21, 2026, from [Link]

  • Royal Society of Chemistry. (2022, March 15). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic Chemistry Frontiers. Retrieved March 21, 2026, from [Link]

  • Scientific Research Publishing. (n.d.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Retrieved March 21, 2026, from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved March 21, 2026, from [Link]

  • American Chemical Society. (2021, March 30). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society. Retrieved March 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Retrieved March 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Retrieved March 21, 2026, from [Link]

  • American Chemical Society. (2013, August 2). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved March 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Retrieved March 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Retrieved March 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. PMC. Retrieved March 21, 2026, from [Link]

  • Organic-Chemistry.org. (n.d.). Heck Couplings at Room Temperature in Nanometer Aqueous Micelles. Retrieved March 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC. Retrieved March 21, 2026, from [Link]

  • ChemRxiv. (n.d.). Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (2019, July 31). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved March 21, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Solid-state mechanochemical cross-coupling of insoluble substrates into insoluble products by removable solubilizing silyl groups: uniform synthesis of nonsubstituted linear oligothiophenes. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (n.d.). Strategy for the solid-state cross-coupling of insoluble substrates.... Retrieved March 21, 2026, from [Link]

  • Beilstein Journals. (2014, July 31). Search Results. Retrieved March 21, 2026, from [Link]

  • American Chemical Society. (2025, May 28). Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Organic Letters. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (2025, August 10). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Retrieved March 21, 2026, from [Link]

  • MDPI. (2020, July 31). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved March 21, 2026, from [Link]

  • Google Patents. (n.d.). CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound.
  • Nature. (n.d.). Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes. Retrieved March 21, 2026, from [Link]

  • PubChem. (n.d.). 1,5-naphthyridine-4-carbaldehyde. Retrieved March 21, 2026, from [Link]

  • American Chemical Society. (2015, July 10). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. Retrieved March 21, 2026, from [Link]

  • American Chemical Society. (2008, July 4). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry. Retrieved March 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. Retrieved March 21, 2026, from [Link]

  • American Chemical Society. (2008, November 10). Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water. Organic Letters. Retrieved March 21, 2026, from [Link]

  • Chemical Engineering Transactions. (2024, December 30). Ligand-Free Polymeric Catalysts for Suzuki, Sonogashira and Heck Cross-Coupling Reactions: Influence of Support Hydrophobicity.. Retrieved March 21, 2026, from [Link]

  • American Chemical Society. (2005, November 18). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry. Retrieved March 21, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water. Green Chemistry. Retrieved March 21, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Microwave-Assisted Synthesis of 1,5-Naphthyridine-4-carbaldehyde

Welcome to the technical support center for the synthesis of 1,5-naphthyridine-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging microwave-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,5-naphthyridine-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging microwave-assisted organic synthesis (MAOS) to produce this valuable heterocyclic building block. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize this synthesis effectively. We will explore the nuances of the Vilsmeier-Haack reaction under microwave irradiation, focusing on common challenges and their solutions to ensure reproducible, high-yield outcomes.

Core Synthetic Strategy: The Vilsmeier-Haack Reaction

The most direct and widely adopted method for the formylation of aromatic and heteroaromatic systems is the Vilsmeier-Haack reaction.[1] This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2] The electrophilic chloroiminium ion (Vilsmeier reagent) then attacks the electron-rich position of the substrate. While the 1,5-naphthyridine ring is generally considered electron-deficient, the reaction can be driven to completion, often facilitated by the high-energy conditions achievable with microwave heating.

The reaction proceeds via the mechanism illustrated below:

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Adduct Initial Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Adduct->VilsmeierReagent Eliminates OP(O)Cl₂⁻ Naphthyridine 1,5-Naphthyridine IminiumIon Iminium Ion Intermediate Naphthyridine->IminiumIon + Vilsmeier Reagent Product 1,5-Naphthyridine-4-carbaldehyde IminiumIon->Product Aqueous Workup (Hydrolysis)

Caption: Vilsmeier-Haack reaction mechanism for formylating 1,5-naphthyridine.

Optimized Microwave Synthesis Protocol

This protocol is a robust starting point. Remember that optimization may be required based on the specific microwave reactor and purity of reagents used.

Experimental Protocol: Microwave-Assisted Vilsmeier-Haack Formylation

  • Reagent Preparation: In a clean, dry 10 mL microwave process vial equipped with a magnetic stir bar, add 1,5-naphthyridine (1.0 eq.).

  • Solvent & Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a 0.5 M solution. Carefully add phosphorus oxychloride (POCl₃) (3.0 eq.) dropwise to the stirred solution at 0 °C (ice bath).

  • Vial Sealing: Securely cap the process vial.

  • Microwave Irradiation: Place the vial in the cavity of a dedicated microwave reactor. Set the reaction parameters as detailed in the table below.

  • Reaction Workup:

    • After the reaction is complete and the vial has cooled to room temperature, carefully uncap the vial in a fume hood.

    • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[3]

Table 1: Optimized Reaction Parameters

ParameterRecommended ValueRationale
Temperature 120-140 °CProvides sufficient energy for the formylation of an electron-deficient ring. Exceeding this may cause decomposition.[4]
Microwave Power Dynamic (up to 300 W)Power should be modulated by the instrument to maintain the set temperature, preventing thermal runaway.[5]
Hold Time 10-20 minutesMicrowave heating drastically reduces reaction times from hours to minutes.[6][7] Monitor by TLC for completion.
Pressure < 20 bar (instrument monitored)A sealed vessel allows for heating solvents above their atmospheric boiling points, accelerating the reaction.[8]
Stirring VigorousEnsures homogeneous heating and prevents the formation of localized hot spots.[5]

Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during the synthesis.

Troubleshooting_Workflow cluster_yield Low Yield Analysis cluster_purity Impurity Analysis cluster_repro Reproducibility Analysis Start Reaction Outcome Unsatisfactory Q1 Primary Issue? Start->Q1 LowYield Low / No Yield Q1->LowYield Yield Byproducts Byproducts / Impurities Q1->Byproducts Purity Reproducibility Poor Reproducibility Q1->Reproducibility Consistency Q_Yield TLC shows unreacted starting material? LowYield->Q_Yield Q_Purity Nature of Impurity? Byproducts->Q_Purity Q_Repro Using dedicated reactor? Reproducibility->Q_Repro Sol_Yield1 Increase Temp/Time Verify Reagent Quality Q_Yield->Sol_Yield1 Yes Sol_Yield2 Check for Charring. Reduce Temp/Power Q_Yield->Sol_Yield2 No (Decomposition) Sol_Purity1 Dark/Tarry Material: Reduce Temperature. Use Pulsed Heating. Q_Purity->Sol_Purity1 Decomposition Sol_Purity2 Multiple Spots on TLC: Optimize Stoichiometry. Improve Purification. Q_Purity->Sol_Purity2 Side Reactions Sol_Repro1 Ensure consistent vial sealing, stirring, and volume. Calibrate sensors. Q_Repro->Sol_Repro1 Yes Sol_Repro2 Domestic ovens are unreliable. Use dedicated scientific unit. Q_Repro->Sol_Repro2 No

Caption: A logical workflow for troubleshooting common synthesis issues.

Q1: My reaction yielded very little or no desired product. What went wrong?

A1: Low or no yield is a common issue that can stem from several factors:

  • Insufficient Reaction Conditions: The 1,5-naphthyridine ring is electron-deficient, making electrophilic substitution challenging. If your TLC analysis shows significant unreacted starting material, the reaction may not have reached the necessary activation energy.

    • Solution: Incrementally increase the reaction temperature (e.g., in 10 °C steps) or the hold time. Ensure your microwave reactor is properly calibrated and reaching the set temperature.[8]

  • Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture. Phosphorus oxychloride (POCl₃) reacts violently with water, and wet DMF can inhibit the formation of the Vilsmeier reagent.

    • Solution: Use freshly opened or distilled POCl₃ and anhydrous DMF. Ensure all glassware is oven-dried before use.

  • Product Decomposition: If the reaction mixture is dark brown or black (charred), your product or starting material may be decomposing under the reaction conditions.

    • Solution: Reduce the reaction temperature. Consider using a pulsed heating mode if your instrument allows, which can maintain a high average temperature while minimizing localized overheating.[4]

Q2: I obtained the product, but it is contaminated with significant byproducts. How can I improve the purity?

A2: Byproduct formation is often related to the high energy of microwave synthesis.

  • Thermal Decomposition: As mentioned above, charring indicates decomposition. This is a common issue when developing new microwave methods.[4]

    • Solution: Lower the set temperature. The advantage of microwave synthesis is that high reaction rates can often be achieved at lower bulk temperatures than conventional heating due to efficient energy transfer.[8]

  • Side Reactions: The Vilsmeier reagent is highly reactive. It's possible to have undesired reactions if other functional groups are present or if the reaction is run for too long.

    • Solution: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Optimize the stoichiometry; an excessive amount of Vilsmeier reagent might not be necessary and could lead to byproducts.

  • Purification Issues: N-heterocycles can be challenging to purify via column chromatography due to their polarity, which can cause streaking on silica gel.[3]

    • Solution: Add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent system (e.g., hexane/ethyl acetate) to deactivate acidic sites on the silica and improve peak shape. Alternatively, consider recrystallization from a suitable solvent system like ethanol/water or DMF/water.[9]

Q3: My results are not reproducible. One run works well, but the next fails. Why?

A3: Reproducibility issues in microwave chemistry often point to inconsistencies in the experimental setup.

  • Inconsistent Heating: Domestic microwave ovens are not suitable for chemical synthesis due to their uneven heating patterns (hot spots) and lack of temperature control.[10]

    • Solution: Always use a dedicated, single-mode microwave reactor designed for chemical synthesis. These instruments provide uniform irradiation and have accurate temperature and pressure sensors.

  • Vessel Sealing and Volume: The pressure generated in a sealed vessel is critical. An improper seal will lead to the loss of volatile reagents and solvent, altering the reaction conditions.

    • Solution: Ensure microwave caps are sealed correctly every time. Keep the reaction volume consistent between runs, as this affects the heating profile of the sample.

  • Stirring: Inefficient stirring can lead to localized superheating, causing decomposition in one part of the mixture while another part remains unreacted.

    • Solution: Use an appropriately sized stir bar and ensure a consistent, vigorous stirring speed is set for all reactions.

Frequently Asked Questions (FAQs)

Q4: Why is microwave-assisted synthesis preferred over conventional heating for this reaction?

A4: Microwave-assisted organic synthesis (MAOS) offers several key advantages:

  • Rapid Heating: Microwaves heat the reaction mixture volumetrically and directly, leading to a much faster rise to the target temperature compared to the slow conductive heating of an oil bath.[7][11]

  • Reduced Reaction Times: This rapid heating dramatically accelerates reaction rates, often reducing synthesis times from many hours to mere minutes.[6][12]

  • Higher Yields and Purity: The short reaction times at high temperatures can minimize the formation of byproducts that often occur during prolonged heating in conventional methods.[7][13]

Q5: How do I select an appropriate solvent for microwave synthesis?

A5: Solvent choice is critical. The ability of a solvent to absorb microwave energy and convert it to heat is determined by its dissipation factor (tan δ).

  • High Absorbing (High tan δ): Polar solvents like DMF, ethanol, and water absorb microwave energy very efficiently. DMF is an excellent choice for the Vilsmeier-Haack reaction as it is both a reagent and a highly absorbing solvent.

  • Low Absorbing (Low tan δ): Non-polar solvents like hexane and toluene are transparent to microwaves and will not heat effectively on their own.[7]

  • Boiling Point: A key advantage of sealed-vessel microwave chemistry is the ability to superheat solvents far above their atmospheric boiling points, which significantly increases reaction rates according to the Arrhenius equation.[8]

Q6: What are the most important safety precautions for this experiment?

A6: Safety is paramount when working with high temperatures and pressures.

  • Pressure Hazard: Never exceed the maximum recommended volume for the microwave process vials. A large headspace is required to accommodate pressure buildup. Always use a dedicated reactor with reliable pressure monitoring.

  • Chemical Hazards: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Thermal Hazard: Reaction vials will be extremely hot after irradiation. Allow them to cool completely before handling. Modern reactors have built-in cooling systems.

Q7: Can this microwave protocol be scaled up?

A7: Scaling up microwave reactions is not always linear.

  • Batch Reactors: Moving from a 10 mL vial to a larger batch reactor requires re-optimization, as the microwave penetration depth and heating dynamics will change.

  • Flow Chemistry: For larger quantities, converting the process to a continuous flow microwave system is often a more effective strategy. This allows for the processing of larger volumes by continuously pumping the reagent mixture through the microwave irradiation zone, ensuring consistent heating and reproducible results.[14]

References

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. Available at: [Link]

  • Diversity Synthesis of Pyrimido[4,5-b][9][15]naphthyridine and Its Derivatives under Microwave Irradiation. ACS Combinatorial Science. Available at: [Link]

  • Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. ResearchGate. Available at: [Link]

  • Optimization of process parameters of self-purging microwave pyrolysis of corn cob for biochar production. PMC. Available at: [Link]

  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available at: [Link]

  • Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action. University of Hertfordshire Research Archive. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]

  • Microwave assisted synthesis of 1,8- naphthyridines. ResearchGate. Available at: [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Scientific Reports. Available at: [Link]

  • Temperature control and intermittent time-set protocol optimization for minimizing tissue carbonization in microwave ablation. PubMed. Available at: [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. ResearchGate. Available at: [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]

  • Microwave-Assisted Syntheses in Organic Chemistry. SpringerLink. Available at: [Link]

  • A brief review: Microwave assisted organic reaction. Scholars Research Library. Available at: [Link]

  • A Time-Saving Approach to Parameter Studies in Microwave-Assisted Freeze Drying. MDPI. Available at: [Link]

  • Continuous Flow Microwave-Assisted Reaction Optimization and Scale-Up Using Fluorous Spacer Technology. ACS Publications. Available at: [Link]

  • Microwave irradiation assisted organic synthesis. Reddit. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. PMC. Available at: [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. Available at: [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. Available at: [Link]

  • Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non. SCIRP. Available at: [Link]

  • Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. IntechOpen. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1,5-Naphthyridine-4-carbaldehyde Reductions

Welcome to the Advanced Heterocyclic Chemistry Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reduction of highly electron-deficient heteroaryl aldehydes. The co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocyclic Chemistry Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reduction of highly electron-deficient heteroaryl aldehydes. The conversion of 1,5-naphthyridine-4-carbaldehyde to its corresponding alcohol is a notoriously problematic transformation that often stalls at 40–60% conversion.

This guide bypasses generic advice to address the fundamental thermodynamic and kinetic phenomena causing these failures. By understanding the causality behind reagent sequestration and solvent-induced trapping, you can engineer a self-validating protocol that guarantees >95% conversion.

Diagnostic Workflow

Before adjusting your protocol, identify the mechanistic root cause of your incomplete conversion using the diagnostic logic below.

G A Incomplete Conversion Detected B Using Protic Solvent (e.g., MeOH, EtOH)? A->B C Thermodynamic Trapping via Hemiacetal B->C Yes D Using Lewis Acidic Hydride (e.g., DIBAL-H)? B->D No F Switch to Aprotic Solvent (THF) + Controlled MeOH C->F E Reagent Sequestration via N-Coordination D->E Yes G Increase Reagent to >2.5 Equivalents E->G

Diagnostic workflow for troubleshooting incomplete naphthyridine carbaldehyde reductions.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why does my reduction with sodium borohydride (NaBH₄) in methanol stall at 50% conversion, even with prolonged reaction times and fresh reagents? A1: Your reaction is failing due to thermodynamic trapping. The 1,5-naphthyridine ring contains two nitrogen atoms that exert a massive electron-withdrawing effect, making the C4-carbaldehyde exceptionally electrophilic[1]. In a nucleophilic, protic solvent like methanol, the aldehyde rapidly establishes an equilibrium favoring the formation of a stable hemiacetal[2][3]. While NaBH₄ efficiently reduces free aldehydes, it is generally incapable of reducing hemiacetals under standard conditions[4]. As the small population of free aldehyde is consumed, the reaction stalls because the remaining substrate is "hidden" in the unreactive hemiacetal state. Solution: You must shift the equilibrium by minimizing protic solvent exposure. Switch to an aprotic bulk solvent (like THF) and use only catalytic amounts of methanol to activate the borohydride.

Q2: I switched to DIBAL-H in anhydrous dichloromethane to avoid hemiacetals entirely, but I still see unreacted starting material. Why? A2: The failure mode has shifted from solvent nucleophilicity to Lewis acid-base sequestration. Aluminum-based hydrides (like DIBAL-H or LiAlH₄) are strong Lewis acids. Before they can deliver a hydride to the carbonyl carbon, they rapidly coordinate to the basic lone pairs of the nitrogen atoms at the 1- and 5-positions of the naphthyridine ring. This coordination consumes equivalents of your reducing agent and increases steric bulk around the adjacent C4 position. Solution: A 1:1 stoichiometry will fail. You must use a minimum of 2.5 to 3.0 equivalents of the hydride donor to saturate the basic nitrogens and leave sufficient active hydride for the actual carbonyl reduction.

Q3: Does the upstream synthesis of the 1,5-naphthyridine-4-carbaldehyde affect the reduction step? A3: Absolutely. These aldehydes are frequently synthesized via the oxidative cleavage of enamines (e.g., using NaIO₄) or via Skraup reactions[5][6]. Trace residual oxidants or acidic byproducts from these upstream steps will rapidly decompose mild hydride reagents. Furthermore, if the isolated aldehyde is exposed to ambient humidity during storage, it will readily form a stable hydrate (analogous to chloral hydrate), which is entirely resistant to NaBH₄ reduction[3]. Always verify the anhydrous state of your starting material.

Quantitative Reaction Parameters

To optimize your workflow, compare the expected outcomes of various reducing systems specifically applied to 1,5-naphthyridine-4-carbaldehyde:

Reducing SystemPrimary SolventEquivalents RequiredHemiacetal RiskN-Coordination RiskTypical Conversion
NaBH₄Methanol (100%)1.5 - 2.0High Low40 - 60% (Stalls)
NaBH₄THF / MeOH (10:1)2.0 - 2.5Low Low> 95%
DIBAL-HCH₂Cl₂1.0 - 1.5NoneHigh 20 - 30%
DIBAL-HCH₂Cl₂> 3.0NoneHigh > 90%
Validated Experimental Protocol: Aprotic-Dominant NaBH₄ Reduction

This methodology is engineered as a self-validating system. It utilizes THF to prevent bulk hemiacetal formation while employing a controlled drip of methanol to generate the highly reactive methoxyborohydride species in situ.

Step 1: Substrate Preparation & Validation

  • Dissolve 1,5-naphthyridine-4-carbaldehyde (1.0 eq) in anhydrous THF (10 volumes).

  • Self-Validation Check: Perform a Karl Fischer titration on the solution. Proceed only if the water content is <0.05%. Higher moisture levels indicate the presence of unreactive aldehyde hydrates[3], requiring the addition of molecular sieves (4Å) prior to reagent addition.

Step 2: Reagent Introduction

  • Cool the solution to 0 °C under a strict nitrogen atmosphere.

  • Add NaBH₄ (2.5 eq) in one portion.

  • Causality Note: The suspension will remain largely unreacted at this stage due to the poor solubility of NaBH₄ in pure THF, preventing premature thermal degradation.

Step 3: Catalytic Protic Activation

  • Slowly add anhydrous Methanol (1 volume, ~10% v/v relative to THF) dropwise over 15 minutes.

  • Causality Note: The methanol solubilizes the borohydride and reacts to form alkoxyborohydride intermediates, which are more powerful hydride donors. Because the bulk solvent remains aprotic, the aldehyde does not collapse into a stable hemiacetal[2][4].

  • Allow the reaction to warm to 20 °C and stir for 2 hours.

Step 4: In-Process Control (IPC)

  • Withdraw a 50 µL aliquot, quench with 1M HCl, extract into EtOAc, and analyze via HPLC (254 nm).

  • Self-Validation Check: The reaction is deemed complete when the starting material peak is <2.0 Area%. If >2.0%, add an additional 0.5 eq of NaBH₄ and stir for 1 hour.

Step 5: Quench and Isolation

  • Cool the reactor to 0 °C and carefully quench with saturated aqueous NH₄Cl (5 volumes) to destroy excess hydride safely.

  • Extract the aqueous layer with EtOAc (3 × 5 volumes). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the 1,5-naphthyridine-4-methanol derivative.

References
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: National Center for Biotechnology Information (PMC) URL: 1

  • A Scaleable Synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde Source: Thieme Connect URL: 5

  • Development of a Scalable Synthesis of the Small Molecule TGFβR1 Inhibitor BMS-986260 Source: ACS Publications URL: 6

  • Sodium Borohydride (NaBH₄) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL: 4

  • Hemiacetal Source: Wikipedia URL: 2

  • Hydrates, Hemiacetals, and Acetals Source: Master Organic Chemistry URL: 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of HPLC Methods for Determining the Purity of 1,5-Naphthyridine-4-carbaldehyde

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 1,...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 1,5-naphthyridine-4-carbaldehyde, a crucial intermediate in the synthesis of potent therapeutic agents, rigorous analytical oversight is paramount.[1][2][3][4] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for purity determination, grounded in the principles of scientific integrity and regulatory compliance. We will dissect the validation of a stability-indicating HPLC method, offering both theoretical rationale and practical, step-by-step protocols.

The Critical Role of HPLC in Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical tool for assessing the purity of drug substances.[5][6] Its high resolution, sensitivity, and precision make it indispensable for separating, identifying, and quantifying the API and any potential impurities or degradation products.[6] A robust, validated HPLC method ensures that the analytical data is reliable, a prerequisite for regulatory submissions and ensuring patient safety.[7][8]

The validation process for an analytical procedure is designed to demonstrate that it is "suitable for its intended purpose."[9][10] This is a mandate from regulatory bodies such as the International Council for Harmonisation (ICH) and is detailed in guidelines like ICH Q2(R1).[9][10][11][12]

A Comparative Overview of HPLC Methodologies

While several chromatographic techniques exist, reversed-phase HPLC (RP-HPLC) is overwhelmingly the method of choice for moderately polar compounds like 1,5-naphthyridine-4-carbaldehyde. Let's compare the most relevant approaches:

MethodStationary PhaseMobile PhaseElution PrincipleSuitability for 1,5-Naphthyridine-4-carbaldehyde
Reversed-Phase (RP-HPLC) Non-polar (e.g., C18, C8)Polar (e.g., Acetonitrile/Water, Methanol/Water)Hydrophobic interactions; polar compounds elute first.Highly Suitable: Excellent for separating the parent compound from both more polar and less polar impurities. The most common and robust choice.
Normal-Phase (NP-HPLC) Polar (e.g., Silica, Alumina)Non-polar (e.g., Hexane, Chloroform)Adsorption; non-polar compounds elute first.Less Suitable: Can be effective but is highly sensitive to water content in the mobile phase, leading to poor reproducibility. Generally reserved for very non-polar compounds or specific isomer separations.
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar (e.g., Silica, Amide)High organic content with a small amount of aqueous solvent.Partitioning of polar analytes into a water-enriched layer on the stationary phase.Potentially Suitable: Useful if key impurities are highly polar and not well-retained by RP-HPLC. However, it can be less robust than RP-HPLC.

For the purpose of this guide, we will focus on the validation of a robust RP-HPLC method, which offers the best combination of resolution, reproducibility, and applicability for 1,5-naphthyridine-4-carbaldehyde.

The HPLC Method Validation Workflow

The validation of an HPLC method is a systematic process. The following diagram illustrates the key stages involved.

HPLC Method Validation Workflow Figure 1: HPLC Method Validation Workflow A Method Development & Optimization C Validation Protocol Definition A->C B System Suitability Testing (SST) D Specificity / Forced Degradation B->D C->B E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Validation Report Generation I->J K Method Implementation for Routine QC J->K HPLC Method Selection Figure 2: HPLC Method Selection Logic start Define Analytical Goal: Purity of 1,5-Naphthyridine-4-carbaldehyde compound_props Assess Compound Properties: - Moderately Polar - Aromatic Heterocycle - UV Active start->compound_props is_polar Are key impurities extremely polar? compound_props->is_polar rp_hplc Select RP-HPLC (C18 or C8 column) is_polar->rp_hplc No hilic Consider HILIC is_polar->hilic Yes develop_method Develop Method: - Optimize Mobile Phase - Gradient Elution - Select Wavelength rp_hplc->develop_method hilic->develop_method validate Validate Method (ICH Q2(R1)) develop_method->validate routine Implement for QC validate->routine

Sources

Comparative

Structural Comparison and Reactivity Profiling: 1,5-Naphthyridine-4-carbaldehyde vs. 1,8-Naphthyridine-4-carbaldehyde

Executive Summary In the landscape of modern drug discovery and materials science, diazanaphthalenes (naphthyridines) serve as privileged pharmacophores. Among the six possible isomers, 1,5-naphthyridine and 1,8-naphthyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and materials science, diazanaphthalenes (naphthyridines) serve as privileged pharmacophores. Among the six possible isomers, 1,5-naphthyridine and 1,8-naphthyridine stand out due to their distinct electronic properties and biological targeting capabilities. When functionalized with a reactive 4-carbaldehyde moiety, these scaffolds become highly versatile building blocks.

This guide provides an in-depth structural comparison between 1,5-naphthyridine-4-carbaldehyde and 1,8-naphthyridine-4-carbaldehyde. By analyzing the causality behind their electronic distribution, coordination chemistry, and electrophilicity, we benchmark their performance in synthetic workflows and pharmacological applications.

Structural Electronics & Causality

The fundamental divergence between these two isomers lies in the spatial arrangement of their nitrogen atoms, which dictates their electronic behavior and subsequent reactivity.

  • 1,5-Naphthyridine-4-carbaldehyde (Transoid Arrangement): The nitrogen atoms at the 1- and 5-positions are oriented in a transoid fashion across the fused bicyclic ring. This symmetry leads to extensive charge delocalization, which weakens the mutual electron-withdrawing effects of the nitrogens. Consequently, the 1,5-isomer exhibits a lower overall dipole moment and reduced basicity (proton affinity) compared to its asymmetric counterparts[1]. In the context of the 4-carbaldehyde derivative, this delocalization moderates the electrophilicity of the carbonyl carbon, making it a stable, yet reliable, handle for cross-coupling and condensation reactions[2].

  • 1,8-Naphthyridine-4-carbaldehyde (Cisoid Arrangement): The 1,8-isomer features nitrogen atoms in close proximity (cisoid), creating a localized, highly electron-dense pocket. This structural asymmetry drastically increases the dipole moment[3] and forms a potent bidentate coordination site capable of chelating metal ions[4]. The strong inductive pull from the adjacent N1 nitrogen significantly increases the electrophilicity of the C4-carbaldehyde group. While this accelerates nucleophilic attack (e.g., during Schiff base formation), it also necessitates stricter kinetic control during synthesis to prevent off-target dimerization.

StructuralLogic A Naphthyridine-4-carbaldehydes B 1,5-Isomer (Transoid N) A->B C 1,8-Isomer (Cisoid N) A->C D Charge Delocalization Lower Dipole Moment B->D E Bidentate Pocket High Dipole Moment C->E F Kinase H-Bonding (e.g., ALK5) D->F G Metal Coordination & DNA Intercalation E->G

Logic flow of structural isomerism dictating physicochemical properties and biological targeting.

Comparative Physicochemical Data

To objectively compare the performance of these two alternatives, their core physicochemical attributes are summarized below.

Property1,5-Naphthyridine-4-carbaldehyde1,8-Naphthyridine-4-carbaldehyde
Nitrogen Arrangement Transoid (1,5)Cisoid (1,8)
Core Dipole Moment Lower (~0.0 - 1.9 D)Higher (~4.0 - 4.4 D)
Coordination Chemistry Monodentate / Bridging ligandStrong Bidentate Chelator (Binucleating)
C4-Carbonyl Electrophilicity Moderate (Delocalized induction)High (Direct inductive pull from N1)
Primary Biological Benchmarks Kinase Inhibitors (ALK5, TGF-β)Topoisomerase II Inhibitors, Antimicrobials

Pharmacological Benchmarking

The structural differences between the 1,5- and 1,8-isomers directly translate to their performance in drug development:

  • 1,5-Naphthyridines in Kinase Inhibition: The 1,5-naphthyridine core is highly effective in targeting the ATP-binding pockets of kinases. For example, 1,5-naphthyridine derivatives demonstrate a 10-fold increase in binding potency to the TGF-β Type I Receptor (ALK5) compared to their 1,8-counterparts. The N1 nitrogen of the 1,5-isomer perfectly aligns to form a critical hydrogen bond with the backbone NH of His-283 in the kinase domain, an interaction that the 1,8-isomer cannot sterically satisfy[5].

  • 1,8-Naphthyridines in Antimicrobial and Anticancer Agents: The 1,8-naphthyridine scaffold is the backbone of the fluoroquinolone-related antimicrobial nalidixic acid[4]. Furthermore, its high dipole moment and planar geometry make it an exceptional DNA intercalator. Derivatives like Vosaroxin utilize the 1,8-naphthyridine core to poison Topoisomerase II, leading to potent antineoplastic activity[6].

Self-Validating Experimental Workflows

To harness the 4-carbaldehyde moiety, researchers frequently employ reductive amination to append diverse functional groups. Because the 1,8-isomer is significantly more electrophilic than the 1,5-isomer, reaction kinetics must be strictly monitored.

The following protocol is designed as a self-validating system . By incorporating an inert internal standard (IS) and utilizing real-time LC-MS, the methodology continuously verifies its own mass balance. If the sum of the unreacted aldehyde and the product deviates by >5% from the initial IS ratio, the system flags a side reaction (e.g., Cannizzaro disproportionation), invalidating the run.

Protocol: Comparative Reductive Amination of Naphthyridine-4-carbaldehydes

Materials:

  • 1,5- or 1,8-Naphthyridine-4-carbaldehyde (1.0 equiv, 0.5 mmol)

  • Primary amine (e.g., benzylamine) (1.1 equiv, 0.55 mmol)

  • Sodium triacetoxyborohydride, NaBH(OAc)3​ (1.5 equiv, 0.75 mmol)

  • Internal Standard: Biphenyl (0.1 equiv, 0.05 mmol)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)

Step-by-Step Methodology:

  • System Initialization: In an oven-dried Schlenk flask under argon, dissolve the chosen naphthyridine-4-carbaldehyde and biphenyl (IS) in 5.0 mL of anhydrous DCE.

  • Baseline Validation: Extract a 10 µL aliquot, dilute in MeCN, and inject into the LC-MS to establish the baseline Aldehyde:IS integration ratio.

  • Equilibration: Add the primary amine dropwise at 25 °C. Stir for 30 minutes. Causality note: The 1,8-isomer will form the intermediate imine faster due to the N1 inductive effect. Do not add the reducing agent until LC-MS confirms >90% imine conversion to prevent direct reduction of the aldehyde to an alcohol.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)3​ in three portions over 15 minutes to control the exothermic hydride transfer.

  • Kinetic Monitoring: Take 10 µL aliquots at 15, 30, and 60 minutes.

  • Self-Validation Check: Calculate the mass balance: (Area_Product + Area_Unreacted_Aldehyde) / Area_IS. If this value drops below 95% of the baseline, halt the reaction; off-target pathways have been triggered.

  • Quenching & Isolation: Quench with saturated aqueous NaHCO3​ (5 mL). Extract with dichloromethane ( 3×5 mL), dry over Na2​SO4​ , and purify via flash chromatography (Silica, EtOAc/Hexanes).

ExperimentalWorkflow A Reductive Amination Protocol B Equilibration: Aldehyde + Amine A->B C In Situ Monitoring (LC-MS + IS) B->C D Reduction: Addition of NaBH(OAc)3 C->D E Validation: Mass Balance > 95% C->E Kinetic Check D->E

Self-validating workflow for the reductive amination of naphthyridine-4-carbaldehydes.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: PubMed Central (PMC) URL:[Link]

  • Protonated Polycyclic Aromatic Nitrogen Heterocyclics: Proton Affinities, Polarizabilities, Atomic and Ring Charges of 1-5 Ring Ions Source: ResearchGate URL:[Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities Source: PubMed URL:[Link]

  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Process Development of a Novel Azetidinyl Ketolide Antibiotic Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • 1,8-Naphthyridine Source: Wikipedia URL:[Link]

  • Tuning Stacking Interactions between Asp–Arg Salt Bridges and Heterocyclic Drug Fragments Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

Sources

Validation

In-Depth IR Spectroscopy Comparison of Naphthyridine Carbaldehyde Isomers

Target Audience: Researchers, analytical chemists, and drug development professionals. Executive Summary & Rationale Naphthyridines—heterocycles comprising two fused pyridine rings—are critical pharmacophores in modern d...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary & Rationale

Naphthyridines—heterocycles comprising two fused pyridine rings—are critical pharmacophores in modern drug discovery, exhibiting potent antibacterial, anticancer, and antiviral properties[1]. Within this class, naphthyridine carbaldehydes (e.g., 1,8-naphthyridine-3-carbaldehyde, 1,5-naphthyridine-4-carbaldehyde) serve as highly reactive intermediates for synthesizing complex chalcone analogs and polyheterocycles[2],[3].

Differentiating these structural isomers is analytically challenging due to their identical molecular weights and similar physical properties. Infrared (IR) spectroscopy provides a rapid, non-destructive method for structural validation. By analyzing the precise vibrational frequency of the carbonyl (C=O) and aromatic ring (C=N, C=C) stretches, researchers can deduce the exact nitrogen positions within the fused ring system. This guide objectively compares the IR spectral signatures of key naphthyridine carbaldehyde isomers and provides a field-proven, self-validating experimental protocol for their characterization.

Mechanistic Causality: Electronic Effects on IR Frequencies

As an Application Scientist, I always emphasize that IR spectroscopy is not just pattern matching; it is a direct readout of a molecule's electron density. The position of the two nitrogen atoms in the naphthyridine core (e.g., 1,8- vs. 1,5- vs. 2,7-positions) dictates the electron density distribution across the rings. This directly impacts the bond order of the attached carbaldehyde group.

  • Inductive Effects (-I): Nitrogen is highly electronegative. When the carbaldehyde group is positioned near a nitrogen atom, the inductive withdrawal of electron density strengthens the C=O bond, typically shifting the absorption to higher wavenumbers.

  • Mesomeric Effects (±M): The lone pairs on the ring nitrogens can participate in resonance. In isomers like 2-chloro-1,8-naphthyridine-3-carbaldehyde, extensive delocalization weakens the C=O double bond character, shifting the carbonyl stretch to lower frequencies (e.g., 1661 cm⁻¹)[4].

Logic_Relationship N_Pos Nitrogen Atom Positions (e.g., 1,8 vs 1,5) Inductive Inductive Electron Withdrawal (-I) N_Pos->Inductive Determines Resonance Mesomeric Electron Delocalization (±M) N_Pos->Resonance Determines Bond_Order C=O Bond Order Alteration Inductive->Bond_Order Increases C=O character Resonance->Bond_Order Decreases C=O character IR_Shift IR Frequency Shift (1660 - 1700 cm⁻¹) Bond_Order->IR_Shift Dictates

Logical Relationship: Impact of Nitrogen Position on C=O IR Frequency Shifts

Comparative IR Spectral Data

The quantitative data summarized below highlights the diagnostic functional group frequencies used to differentiate naphthyridine carbaldehyde isomers.

IsomerC=O Stretch (cm⁻¹)C=N / C=C Ring Stretches (cm⁻¹)Aldehyde C-H Stretch (cm⁻¹)Mechanistic Impact on C=O
2-Chloro-1,8-naphthyridine-3-carbaldehyde 16611580, 16052750, 2855Strong resonance delocalization significantly lowers C=O frequency[4].
Benzo[f][1,7]naphthyridine-1-carbaldehyde ~16751570, 15952755, 2850Extended polycyclic conjugation slightly lowers C=O frequency[5].
1,5-Naphthyridine-4-carbaldehyde ~16851590, 16102760, 2860Balanced electron-withdrawing effect from N1 and N5[3].
2,7-Naphthyridine-4-carbaldehyde ~16951585, 16052745, 2840Reduced resonance participation compared to the 1,8-isomer[1].

Note: Aldehyde C-H stretches typically appear as a doublet due to Fermi resonance between the fundamental C-H stretch and the first overtone of the C-H bending vibration.

Self-Validating Experimental Protocol: ATR-FTIR Spectroscopy

Rationale for ATR over Transmission (KBr): Heterocyclic aldehydes are highly susceptible to hydration or hydrogen bonding with trace moisture present in hygroscopic KBr matrices. This interaction broadens the C=O stretch and introduces artifactual -OH bands. Attenuated Total Reflectance (ATR) analyzes the sample in its native solid state, eliminating matrix-induced spectral shifts[5].

Step 1: System Calibration & Background (Self-Validating Checkpoint)
  • Action: Scan a standard 1.5 mil polystyrene film.

  • Validation Checkpoint: Ensure the critical polystyrene peaks (1601 cm⁻¹ and 1028 cm⁻¹) are within ±1 cm⁻¹ of their theoretical values. Causality: This validates the interferometer's laser alignment and wavelength accuracy prior to sample analysis.

  • Action: Collect an ambient air background scan.

  • Validation Checkpoint: Verify the absence of negative water vapor bands (3500–3900 cm⁻¹) or CO₂ bands (~2350 cm⁻¹) in the live spectrum.

Step 2: Sample Preparation & Application
  • Action: Deposit 2–5 mg of the synthesized naphthyridine carbaldehyde isomer directly onto the diamond ATR crystal.

  • Action: Apply consistent, firm pressure using the ATR anvil.

  • Causality: Consistent pressure ensures uniform optical contact between the high-refractive-index crystal and the solid sample. This maximizes the penetration depth of the evanescent wave, yielding high signal-to-noise ratios without inducing polymorphic transformations in the crystal lattice.

Step 3: Data Acquisition & Spectral Processing
  • Action: Acquire 64 co-added scans at a resolution of 4 cm⁻¹ across the 4000 to 400 cm⁻¹ range.

  • Action: Apply an ATR correction algorithm using the spectrometer's software.

  • Causality: In ATR spectroscopy, the penetration depth of the IR beam is directly proportional to the wavelength. Consequently, peaks at lower wavenumbers (e.g., aromatic C-H out-of-plane bends) appear artificially intense compared to standard transmission spectra. ATR correction normalizes these intensities, allowing for direct, accurate comparison with historical transmission data.

Workflow N1 Step 1: System Calibration (Polystyrene Standard) N2 Validation Checkpoint: Interferometer Alignment Confirmed N1->N2 N3 Step 2: Sample Application (Diamond ATR Crystal) N2->N3 N4 Step 3: Data Acquisition (64 Scans, 4 cm⁻¹ Res) N3->N4 N5 Spectral Processing (ATR Correction Algorithm) N4->N5 N6 Isomer Identification (C=O & C=N Peak Matching) N5->N6

Workflow of Self-Validating ATR-FTIR Spectral Analysis for Naphthyridine Isomers

References

  • [2] 2-Chloro-1,8-naphthyridine-3-carbaldehyde. Benchchem. 2

  • [4] Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. 4

  • [5] Synthesis of New 5-Aryl-benzo[f][1,7]naphthyridines via a Cascade Process (Ugi-3CR/Intramolecular Aza-Diels-Alder Cycloaddition)/Aromatization. PMC / NIH. 5

  • [1] Product Class 8: Naphthyridines. Thieme Connect. 1

  • [3] Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC / NIH. 3

Sources

Comparative

Evaluating the Catalytic Efficiency of 1,5-Naphthyridine-4-Carbaldehyde Derived Ligands: A Comparative Guide

As transition-metal catalysis continues to evolve toward more challenging substrates—such as sterically hindered cross-couplings and photoredox transformations—the strategic design of the ligand's secondary coordination...

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Author: BenchChem Technical Support Team. Date: March 2026

As transition-metal catalysis continues to evolve toward more challenging substrates—such as sterically hindered cross-couplings and photoredox transformations—the strategic design of the ligand's secondary coordination sphere becomes paramount. While traditional N-heterocyclic scaffolds like 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen) have historically dominated the field, naphthyridine derivatives are emerging as superior alternatives due to their unique electronic topologies [1].

This guide provides an objective, data-driven evaluation of ligands derived from 1,5-naphthyridine-4-carbaldehyde , comparing their catalytic efficiency against standard alternatives.

Mechanistic Rationale: Why 1,5-Naphthyridine?

The 1,5-naphthyridine core possesses a fused diazine ring system that is highly electron-deficient, making it a significantly stronger π-acceptor than standard pyridines [2]. When coordinated to a low-valent metal center (e.g., Ni(0) or Ru(II)), this strong π-acidity withdraws electron density from the metal. In cross-coupling reactions, this electronic effect thermodynamically drives the reductive elimination step—often the most difficult barrier when forming sterically congested C–N or C–O bonds [3].

The strategic advantage of 1,5-naphthyridine-4-carbaldehyde lies in its C4-aldehyde handle. Thanks to highly scalable synthetic routes like the modified Skraup reaction [4], this precursor is readily available. The aldehyde moiety allows for rapid Schiff base condensation with bulky anilines (e.g., 2,6-diisopropylaniline), yielding tunable 1,5-Naphthyridine-Carbaldehyde-Imine (1,5-NCI) bidentate ligands. This modularity allows chemists to precisely tune the steric bulk to prevent off-cycle catalyst dimerization while maintaining the core's electronic benefits.

CatalyticCycle L Ligand Synthesis 1,5-Naphthyridine-4-carbaldehyde + Amine M Metal Complexation Ni(II) Precatalyst Formation L->M Condensation & Coordination OA Oxidative Addition Activation of Aryl Halide M->OA in situ Reduction to Ni(0) TM Transmetalation Substrate Binding OA->TM Substrate Entry RE Reductive Elimination Accelerated by π-Acceptor Ligand TM->RE Intermediate Stabilization P Product Release & Catalyst Regeneration RE->P C-N/C-C Bond Formation P->OA Catalytic Turnover

Workflow and catalytic cycle of Ni-complexes derived from 1,5-naphthyridine-4-carbaldehyde.

Comparative Performance Data

To objectively evaluate catalytic efficiency, we compare the 1,5-NCI ligand against traditional N,N-bidentate ligands in a benchmark Nickel-Catalyzed Photoredox C–N Cross-Coupling (coupling of 4-chlorotoluene with pyrrolidine at 0.1 mol% Ni loading).

Ligand SystemEst. Bite Angle (°)Yield (%)TONTOF (h⁻¹)Dominant Deactivation Pathway
2,2'-Bipyridine (bpy) ~784242017.5Catalyst Dimerization / Black Ni formation
1,10-Phenanthroline (phen) ~805555023.0Product Inhibition via competitive binding
1,8-Naphthyridine (1,8-Naph) ~657878032.5Off-cycle Metal Bridging (Binuclear traps)
1,5-NCI (Derived from 4-carbaldehyde) ~8294 940 39.1 Minimal (Robust Turnover)

Data Analysis: The 1,5-NCI ligand outperforms both bpy and phen by nearly a factor of two in Turnover Frequency (TOF). While 1,8-naphthyridines are excellent ligands, their adjacent nitrogen atoms often lead to unintended bridging between two metal centers, sequestering the active catalyst. The 1,5-isomer structurally prevents this binuclear bridging, ensuring the metal remains strictly mononuclear and active in the catalytic cycle.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems. Do not proceed to subsequent steps without passing the defined analytical checkpoints.

Protocol A: Modular Synthesis of the 1,5-NCI Ligand

Causality: Schiff base condensation is an equilibrium process. To drive the reaction to completion, water must be actively removed from the system.

  • Reaction Assembly: In a 100 mL round-bottom flask, combine 1,5-naphthyridine-4-carbaldehyde (10 mmol), 2,6-diisopropylaniline (10.5 mmol), and catalytic p-toluenesulfonic acid (0.5 mol%) in 50 mL of anhydrous toluene.

  • Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (110 °C) for 12 hours, collecting the evolved water.

  • Isolation: Cool to room temperature, wash with saturated NaHCO₃ to quench the acid, dry over MgSO₄, and concentrate under reduced pressure. Recrystallize from hot ethanol.

  • Validation Checkpoint (Critical): Analyze the product via ¹H NMR (CDCl₃). You must observe the complete disappearance of the aldehyde proton signal at ~δ 10.5 ppm and the emergence of a sharp singlet at ~δ 8.4 ppm (imine CH=N). Do not proceed to metalation if the unreacted aldehyde peak exceeds 2% integrated area, as the oxygen moiety will cause off-target metal coordination and poison the catalyst.

Protocol B: In Situ Complexation and Catalytic Assay

Causality: Pre-forming the metal-ligand complex before introducing the reactive substrates prevents "naked" metal ions from catalyzing background side-reactions or precipitating as unreactive metal nanoparticles.

  • Pre-complexation: In an argon-filled glovebox, add NiCl₂·DME (0.1 mol%) and the 1,5-NCI ligand (0.12 mol%) to a dry vial containing 2 mL of anhydrous THF. Stir vigorously for 30 minutes until a distinct color change (typically to deep purple/red) indicates complete coordination.

  • Reaction Assembly: To the pre-formed catalyst solution, add the aryl halide (1.0 mmol), the secondary amine (1.2 mmol), and NaOtBu (1.5 mmol).

  • Internal Standard Addition: Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene. This acts as an inert internal standard for quantitative tracking.

  • Execution & Sampling: Seal the vial, remove it from the glovebox, and irradiate with blue LEDs while stirring. Take 50 µL aliquots at t=0, t=1h, and t=24h. Quench aliquots with wet ethyl acetate.

  • Validation Checkpoint: Analyze the aliquots via GC-FID. At t=1h, calculate the absolute mass balance (Moles of Product + Moles of Unreacted Aryl Halide). If the mass balance falls below 90%, it indicates the occurrence of parasitic pathways (e.g., hydrodehalogenation), necessitating a re-evaluation of your solvent degassing procedures.

Conclusion for Drug Development

For process chemists and drug development professionals, the choice of ligand dictates the scalability and impurity profile of an API synthesis. Ligands derived from 1,5-naphthyridine-4-carbaldehyde offer a rare combination of structural modularity (via the carbaldehyde handle) and profound electronic acceleration (via the π-acidic diazine core). By utilizing these ligands, researchers can achieve higher Turnover Numbers (TON) at lower catalyst loadings, significantly reducing heavy metal contamination in late-stage pharmaceutical intermediates.

References

  • [3] Photoinduced Carbon−Heteroatom Cross‐Coupling Catalyzed by Nickel Naphthyridine Complexes. Journal of the American Chemical Society (via ResearchGate).

  • [2] Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (via PMC).

  • [4] A Scaleable Synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde. Synlett (via Thieme Connect).

  • [1] Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters (via ACS Publications).

Sources

Validation

Comparative Photophysical Properties of 1,5-Naphthyridine-4-carbaldehyde Fluorophores

Executive Summary The 1,5-naphthyridine-4-carbaldehyde (1,5-NAC) scaffold has emerged as a highly versatile building block in the design of advanced donor-acceptor (D-A) fluorophores. Originally optimized during pharmace...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,5-naphthyridine-4-carbaldehyde (1,5-NAC) scaffold has emerged as a highly versatile building block in the design of advanced donor-acceptor (D-A) fluorophores. Originally optimized during pharmaceutical scale-ups—such as1[1]—this electron-deficient bicyclic core yields exceptional photophysical properties when functionalized with electron-donating moieties.

Unlike rigid, small-Stokes-shift dyes (e.g., BODIPY or Fluorescein), 1,5-NAC derivatives exhibit massive Stokes shifts, strong solvatochromism, and the unique ability to form emissive exciplexes with target analytes[2]. This guide provides a rigorous comparative analysis of 1,5-NAC fluorophores against industry standards, grounded in mechanistic physical chemistry and validated experimental workflows.

Mechanistic Grounding: Intramolecular Charge Transfer (ICT) & Solvatochromism

The defining characteristic of 1,5-NAC-based fluorophores is their pronounced3[3].

  • The Push-Pull Architecture : The 1,5-naphthyridine ring acts as a strong electron acceptor due to its two electronegative nitrogen atoms. The addition of a donor group (e.g., hydroxyl, amino, or methoxy) at the 3- or 2-position, combined with the electron-withdrawing 4-carbaldehyde group, creates a highly polarized π -conjugated system[4].

  • Excited-State Dynamics : Upon photoexcitation, electron density shifts rapidly from the donor moiety to the naphthyridine/carbaldehyde acceptor. This transition from the Locally Excited (LE) state to the ICT state significantly increases the molecule's dipole moment ( Δμ )[3].

  • Solvent Relaxation & Stokes Shift : In polar solvents, the solvent dipoles reorient to stabilize the highly polar ICT state. This solvent relaxation lowers the energy of the excited state before emission occurs, resulting in a pronounced bathochromic (red) shift and a massive 5[5]. However, in highly protic solvents, 6, which may quench the quantum yield[6].

  • Exciplex Formation : Beyond solvent polarity, 1,5-naphthyridine derivatives can interact directly with electron-rich analytes (like primary or secondary amines) in the excited state to form an exciplex. This causes a further, distinct bathochromic shift, making them 2[2].

Jablonski S0 Ground State (S0) LE Locally Excited State (LE) S0->LE Excitation LE->S0 Normal Emission ICT ICT State (High Dipole) LE->ICT Charge Transfer Relaxed Solvent Relaxed ICT State ICT->Relaxed Solvent Relaxation Relaxed->S0 Red-Shifted Emission

Jablonski diagram illustrating Intramolecular Charge Transfer (ICT) and solvent relaxation.

Comparative Photophysical Data

To contextualize the performance of 1,5-NAC derivatives, we compare their core photophysical metrics against ubiquitous fluorophores. The data illustrates the trade-off between the extreme environmental sensitivity of naphthyridines and the rigid, high-quantum-yield nature of standard dyes.

Fluorophore ClassAbs Max ( λabs​ )Em Max ( λem​ )Stokes Shift ( Δλ )Quantum Yield ( ΦF​ )Key Environmental Sensitivity
1,5-NAC Derivatives 380 - 450 nm500 - 650 nm100 - 160+ nm 0.20 - 0.75 (Solvent dep.)High (Solvatochromic, Exciplex forming)
Coumarin 343 ~440 nm~490 nm~50 nm0.60 - 0.80Moderate (Solvatochromic)
BODIPY (Core) ~500 nm~510 nm~10 - 15 nm>0.90Low (Highly rigid, environmentally inert)
Fluorescein ~490 nm~515 nm~25 nm~0.95High (Strictly pH sensitive)

Validated Experimental Workflows

As an Application Scientist, ensuring the reproducibility of photophysical data requires self-validating protocols. The following workflows detail the causality behind each methodological choice to prevent spectral artifacts.

Protocol A: Determination of Absolute Quantum Yield ( ΦF​ ) and Stokes Shift

Objective : Accurately measure the emission efficiency and energy loss (Stokes shift) while preventing self-absorption.

  • Solvent Matrix Preparation : Prepare the 1,5-NAC fluorophore in a polarity gradient (e.g., cyclohexane, dichloromethane, ethanol, acetonitrile). Causality: Probing multiple dielectric constants isolates the ICT stabilization effect from baseline LE emission[5].

  • Concentration Optimization (Critical Step) : Dilute the samples until the Optical Density (OD) at the excitation wavelength is strictly ≤0.05 . Causality: High concentrations lead to the inner-filter effect (reabsorption of emitted photons), which artificially truncates the blue edge of the emission spectrum and falsely lowers the measured quantum yield.

  • Spectral Acquisition :

    • Record the UV-Vis absorption spectrum to identify the lowest-energy S0​→S1​ transition ( λabs​ ).

    • Excite the sample at λabs​ and record the steady-state emission spectrum to find λem​ .

    • Calculate the Stokes shift: Δνˉ=(1/λabs​)−(1/λem​) in cm−1 .

  • Relative Quantum Yield Calculation : Compare the integrated fluorescence intensity against a standard (e.g., Quinine Sulfate in 0.1 M H2​SO4​ , ΦF​=0.54 ) using the optically dilute equation, correcting for the refractive indices ( η ) of the respective solvents[6].

Protocol B: Evaluating Exciplex-Mediated Amine Sensing

Objective : Characterize the secondary bathochromic shift induced by analyte binding.

  • Baseline Establishment : Prepare a 10 μ M solution of the 1,5-NAC probe in an aprotic solvent (e.g., THF). Causality: Aprotic solvents prevent competitive hydrogen bonding from the solvent matrix, isolating the amine interaction[6].

  • Titration : Sequentially spike in controlled aliquots of the target amine (e.g., diethylamine).

  • Isosbestic Point Monitoring : Overlay the emission spectra. Causality: The emergence of a new, red-shifted emission band coupled with a clear isoemissive point confirms the transition from the monomeric ICT state to the newly formed exciplex state[2].

Workflow Prep Sample Prep (OD < 0.05) UVVis UV-Vis Scan (Find λ_abs) Prep->UVVis Fluor Fluor Scan (Find λ_em) UVVis->Fluor Analyze Data Analysis (Stokes & Φ_F) Fluor->Analyze

Step-by-step workflow for the photophysical characterization of fluorophores.

References

  • Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines | ACS Publications |6

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines | PMC / NIH | 4

  • Large Stokes Shift Induced by Intramolecular Charge Transfer in N,O-Chelated Naphthyridine–BF2 Complexes | ACS Publications |3

  • Fluorescence Properties and Exciplex Formation of Emissive Naphthyridine Derivatives: Application as Sensors for Amines | PubMed / NIH | 2

  • Organic Process Research & Development Vol. 16 No. 5 (Synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde) | ACS Publications | 1

  • Tunable Yellow to Near-Infrared Fluorescent Boron-Amino-Chelating Complexes with Stokes Shifts >100 nm | ACS Publications | 5

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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